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rsp-1 protein

Cat. No.: B1177127
CAS No.: 148412-92-4
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Description

Contextualizing Polysemy in Protein Naming

Polysemy in protein nomenclature arises when a single name or acronym is used to refer to multiple, unrelated proteins. cnr.itnih.gov This often occurs by coincidence, as research groups working on different organisms or biological systems independently assign names. The term "RSP-1" is a clear illustration of this phenomenon. It has been used to designate vastly different proteins, including a splicing factor in the nematode Caenorhabditis elegans, a suppressor of Ras signaling in humans, and a radial spoke protein in the algae Chlamydomonas reinhardtii. uniprot.orguniprot.orgudel.edu Such naming overlaps necessitate careful scrutiny by researchers to avoid erroneous assumptions of functional or evolutionary relationships based on a shared name. The lack of a universally enforced, systematic naming convention across all fields of biology contributes to this issue, making precise identification by accession numbers or full gene names a critical practice. bpprc.org

Overview of Organism-Specific Designations and Functional Divergence

The functional roles of proteins designated "RSP-1" are highly diverse and unrelated, underscoring their distinct evolutionary origins. In the nematode Caenorhabditis elegans, RSP-1 is an arginine/serine-rich splicing factor involved in mRNA processing, spermatogenesis, and growth rate regulation. uniprot.orgudel.edu Conversely, in humans, the acronym RSP-1 has been used as a short name for Ras suppressor protein 1 (also known as RSU1), which participates in the Ras signal transduction pathway. uniprot.orgnih.govgenecards.org Adding to the complexity, the designation "RSP1" (without the hyphen) refers to Radial Spoke Head Protein 1 in the green algae Chlamydomonas reinhardtii, a component of the flagellar axoneme essential for motility. udel.edubiologists.com The human homolog, RSPH1, is also a radial spoke head protein crucial for the function of motile cilia; mutations in this gene cause primary ciliary dyskinesia. uniprot.orgmaayanlab.cloudnih.gov These examples highlight a complete divergence in molecular function, cellular location, and biological process among proteins sharing a similar name.

Interactive Data Table: Organism-Specific "RSP-1" Proteins

OrganismFull Protein NameGene SymbolCellular LocationPrimary FunctionUniProt Acc.
Caenorhabditis elegansProbable splicing factor, arginine/serine-rich 1rsp-1NucleusmRNA splicing, spermatogenesis uniprot.orgQ23121
Homo sapiensRas suppressor protein 1RSU1CytoplasmRas signal transduction uniprot.orgnih.govQ15404
Homo sapiensRadial spoke head 1 homologRSPH1Motile cilium, sperm flagellum uniprot.orgnih.govCiliary and flagellar motility maayanlab.cloudnih.govQ8WYR4
Chlamydomonas reinhardtiiFlagellar radial spoke protein 1RSP1FlagellaFlagellar motility udel.edubiologists.comQ27YU0
Tetrahymena thermophilaRNA Silencing Protein 1Rsp1Not specifiedsRNA biogenesis wwu.eduA0A2K1C8G8
Oryza sativa (Rice)Rice Subtilisin-like Serine Protease 1RSP1Reproductive organsProteolysis, reproduction researchgate.netQ8L525

Properties

CAS No.

148412-92-4

Molecular Formula

C6D12

Synonyms

rsp-1 protein

Origin of Product

United States

Human/mammalian Rsp 1 Rsu1: Ras Suppressor Protein 1

Gene and Transcriptional Architecture of RSU1

The expression and function of the RSU1 protein are governed by its underlying genetic and transcriptional framework.

The human RSU1 gene is located on the short arm of chromosome 10, specifically in the cytogenetic band 10p13. mdpi.comgenecards.orgwikigenes.org Genomic DNA clones of human RSU-1 were utilized as probes for fluorescence in situ hybridization (FISH) to confirm this chromosomal assignment. wikigenes.org The gene spans a significant region on the minus strand of the chromosome. genecards.org The location on a chromosomal region that is frequently subject to deletions in high-grade gliomas suggests that the loss of RSU1 function may contribute to the progression of this type of cancer. wikigenes.org

Attribute Information Source(s)
Gene Symbol RSU1 genecards.org
Full Name Ras Suppressor Protein 1 genecards.org
Chromosome 10 wikipedia.orgmdpi.comwikigenes.org
Cytogenetic Band 10p13 mdpi.comgenecards.orgwikigenes.org
Genomic Coordinates (GRCh38/hg38) chr10:16,590,611-16,817,463 genecards.org
Orientation Minus strand genecards.org

The RSU1 gene undergoes alternative splicing, leading to the production of multiple transcript variants that encode different protein isoforms. wikipedia.orgmedchemexpress.comgenecards.org The canonical RSU1 protein is a 33 kDa molecule composed of 277 amino acids. mdpi.com However, other isoforms have been identified, most notably a truncated 29 kDa isoform designated RSU1-X1. mdpi.comnih.gov

This shorter isoform, RSU1-X1, has been found to be expressed in human gliomas and more aggressive breast cancer cells. mdpi.comnih.gov Studies have shown that the RSU-X1 isoform is present in highly invasive MDA-MB-231 breast cancer cells but not in the less invasive MCF-7 cell line. nih.gov The alternative splicing of the RSU-1 RNA to generate an exon-deleted form is considered a potential mechanism for reducing or losing the function of the full-length Rsu-1 protein. wikigenes.orgnih.gov

Isoform Molecular Mass Key Characteristics Source(s)
Canonical RSU1 33 kDa277 amino acids; full-length protein. mdpi.com
RSU1-X1 29 kDaTruncated isoform produced by alternative splicing; found in aggressive gliomas and breast cancer cells. mdpi.comnih.gov

The transcription of the RSU1 gene is a regulated process controlled by transcription factors that bind to specific sites within its promoter region. maayanlab.cloudnih.gov Analysis of the RSU1 gene promoter has identified binding sites for several key transcription factors, including AP-1, ATF-2, and c-Jun. genecards.org These factors play a critical role in initiating, enhancing, or silencing gene expression by influencing the recruitment of RNA polymerase to the promoter. khanacademy.org

In addition to transcription factor binding, RSU1 expression is also regulated at the post-transcriptional level by microRNAs. For example, miR-409-5p has been shown to directly target RSU1 in breast cancer cells. nih.gov This regulation can influence the stability of RSU1 mRNA and, consequently, the amount of protein produced, impacting cellular processes like proliferation and migration. nih.gov The MEK-ERK pathway has also been identified as a regulator of the expression of the RSU-X1 isoform. nih.gov

Molecular Mechanisms of RSU1 Action

RSU1 exerts its cellular effects through direct and indirect interactions with key signaling pathways, most notably the Ras pathway, and by participating in processes that control cell growth.

RSU1 was originally named for its ability to suppress Ras-dependent oncogenic transformation. biologists.com It functions as a potential player in the Ras signal transduction pathway, which is a central regulator of cell proliferation, differentiation, and survival. genecards.orguniprot.org Overexpression of RSU1 in certain cell lines has been shown to affect several kinases downstream of the Ras oncogene. nih.gov Specifically, RSU1 expression can inhibit the activation of c-Jun N-terminal Kinase (JNK) while enhancing the activation of Extracellular signal-regulated kinase 2 (Erk-2) in response to Epidermal Growth Factor (EGF). nih.govresearchgate.net

A critical aspect of RSU1's function is its role as a structural protein within focal adhesions, which are crucial for cell-matrix signaling. wikipedia.org RSU1 interacts directly with the protein PINCH-1 (Particularly Interesting New Cysteine-Histidine rich protein), a key component of the ILK–PINCH–parvin (IPP) complex. maayanlab.cloudbiologists.com This interaction helps to stabilize focal adhesions and modulate downstream signaling pathways that are essential for cell spreading and migration. maayanlab.cloud Through its connection to the IPP complex, RSU1 links integrin signaling to the regulation of pathways involving small GTPases like Rac1, thereby influencing the actin cytoskeleton. nih.gov

Interacting Protein Significance of Interaction Source(s)
Ras RSU1 suppresses v-Ras transformation and modulates downstream signaling kinases. medchemexpress.comgenecards.orguniprot.org
PINCH-1 Direct interaction localizes RSU1 to focal adhesions, stabilizing the IPP complex and regulating cell adhesion and migration. maayanlab.cloudnih.govbiologists.com
JNK (c-Jun N-terminal Kinase) RSU1 expression inhibits JNK activation. nih.gov
ERK (Extracellular signal-regulated kinase) RSU1 expression can enhance ERK activation in response to certain growth factors. nih.gov
Prohibitin-2 (PHB2) RSU1 interacts with PHB2, linking cell–ECM detachment to the downregulation of ERK signaling. nih.govnih.gov

RSU1 is involved in processes that lead to the inhibition of cell growth and the promotion of apoptosis. wikipedia.orgmedchemexpress.com The expression of RSU1 in the U251 glioblastoma cell line, which normally has undetectable levels of the protein, correlates with a decrease in growth rate and tumorigenic potential. genecards.orgwikigenes.org

Mechanistically, RSU1-mediated growth inhibition involves the modulation of key cell cycle regulators. researchgate.net Ectopic expression of Rsu-1 in MCF7 breast cancer cells leads to an elevation of the cyclin-dependent kinase (CDK) inhibitor p21CIP, which in turn inhibits anchorage-independent growth. wikigenes.orgnih.gov This increase in p21 expression appears to be a result of the stabilization of the p53 tumor suppressor protein. researchgate.net Furthermore, RSU1 expression can reduce the activity of cyclin D-associated kinase and cdk2 kinase. researchgate.netdtic.mil In some contexts, RSU1 promotes apoptosis by inhibiting PINCH-1 and activating the p53-upregulated-modulator of apoptosis (PUMA). researchgate.net However, the precise role of RSU1 can be cell-type specific, as its depletion in some aggressive cancer cell lines has been shown to promote invasion, suggesting a complex and context-dependent function. nih.govnih.gov

Participation in Nerve-Growth Factor Induced Differentiation

Ras Suppressor Protein 1 (RSU1) plays a significant role in cellular differentiation processes induced by Nerve Growth Factor (NGF). nih.govwikipedia.org Studies utilizing the pheochromocytoma cell line PC12, a well-established model for neuronal differentiation, have demonstrated that the expression of RSU1 enhances NGF-induced neurite extension. nih.gov Rather than inhibiting the process, RSU1 appears to facilitate the morphological changes associated with neuronal differentiation. nih.govwikipedia.org

Mechanistically, the presence of RSU1 has been shown to prolong the activation of Erk kinase activity in response to NGF stimulation. nih.gov While the expression of early response genes such as Fos, cJun, and NGF1a, as well as differentiation-specific genes like VGF8 and SCG10, remains similar to control cells, the sustained Erk activation points to a modulation of the signaling cascade. nih.gov This enhancement of NGF-induced differentiation occurs alongside an inhibition of cell growth, a process linked to the induction of p21(WAF/CIP) expression. nih.gov These findings suggest that RSU1 facilitates neuronal differentiation by modulating specific Ras-dependent signaling pathways while concurrently promoting cell cycle arrest. nih.gov

Leucine-Rich Repeats (LRRs) and Their Functional Significance in Protein-Protein Interactions

The structure of RSP-1 is characterized by the presence of Leucine-Rich Repeats (LRRs), a versatile protein structural motif known to form a framework for protein-protein interactions. nih.govmaayanlab.cloud The RSU1 protein contains eight LRRs which form an arc-shaped solenoid architecture, shielded by N- and C-terminal capping modules. nih.gov This LRR domain is fundamental to RSU1's function as a scaffold and adaptor protein. nih.govnih.gov

The primary significance of the LRR domain in RSU1 is its role in mediating crucial interactions with other proteins. nih.govresearchgate.net The concave surface of the RSU1 LRR domain is the primary site for these interactions. nih.govnih.gov This structural feature is directly responsible for RSU1's ability to bind to specific protein partners, thereby integrating into larger protein complexes and signaling pathways. nih.govresearchgate.net For example, the binding to prohibitin 2 (PHB2) is mediated by multiple sites within the N-terminal LRR region of RSU1. researchgate.netnih.gov This interaction is critical for linking cell-extracellular matrix (ECM) detachment to the downregulation of ERK signaling. researchgate.netnih.gov The structural integrity and specific amino acid sequence of the LRRs are therefore essential for the biological activities of RSU1. nih.gov

Cellular Localization and Dynamics

Association with Focal Adhesion Complexes

RSP-1 is a well-established component of focal adhesions, which are large, dynamic protein complexes that link the actin cytoskeleton to the extracellular matrix (ECM). mdpi.comnih.gov Its localization to these sites is critical for its functions in regulating cell adhesion, spreading, and migration. nih.govmdpi.comresearchgate.net The recruitment of RSU1 to focal adhesions is primarily mediated by its direct interaction with the protein PINCH-1 (Particularly Interesting New Cys-His protein 1). mdpi.comresearchgate.net Specifically, the LRR domain of RSU1 binds to the LIM5 domain of PINCH-1. nih.govmdpi.com This interaction is essential for assembling RSU1 into the core integrin adhesome, which includes the ILK-PINCH-Parvin (IPP) complex. nih.govnih.gov Depletion of either RSU1 or PINCH-1 leads to a decrease in the number of focal adhesions and alters the distribution of other key focal adhesion proteins such as β1 integrin, vinculin, talin, and paxillin. nih.gov

Cytosolic and Extracellular Exosome Localization

Beyond its prominent localization at focal adhesions, RSP-1 is also found within the cytosol. wikipedia.org Gene Ontology annotations for human RSU1 confirm its presence in the cytosol and also identify it as a component of extracellular exosomes. wikipedia.orgresearchgate.net Exosomes are small extracellular vesicles that are involved in intercellular communication by transferring proteins, lipids, and nucleic acids between cells. The presence of RSU1 in exosomes suggests a potential role in cell-to-cell signaling, although the specific mechanisms of its sorting into these vesicles and its function upon delivery to recipient cells are still under investigation. researchgate.net

Dynamic Regulation of Subcellular Distribution

The subcellular localization of RSP-1 is not static but is dynamically regulated in response to cellular cues, particularly those related to cell adhesion. nih.govnih.gov The association of RSU1 with focal adhesions is dependent on the cell's attachment to the extracellular matrix. nih.gov Upon cell-ECM detachment, there is an observed increase in RSU1's association with membrane lipid rafts and its interaction with prohibitin 2 (PHB2). nih.gov This shift in localization suggests that RSU1 can move between different subcellular compartments to participate in distinct signaling events. For instance, its presence at focal adhesions is required for regulating cell adhesion and migration in conjunction with the IPP complex, while its interactions away from this complex, such as the link to p38 MAP kinase activation, suggest independent signaling roles. nih.govresearchgate.net This dynamic redistribution is crucial for its function as a molecular switch that senses and responds to changes in the cellular environment. nih.gov

Protein-Protein Interaction Networks

RSP-1 functions as a critical scaffolding protein, and its biological activities are largely dictated by its interactions with other proteins. nih.govnih.gov The central hub of the RSU1 interaction network is its stable association with the IPP (Integrin-Linked Kinase, PINCH, Parvin) complex, a key regulator of integrin signaling and focal adhesion dynamics. nih.govnih.gov

The most well-characterized interaction is with PINCH-1, which recruits RSU1 to focal adhesions. nih.govmdpi.com This interaction is highly specific; RSU1 binds to PINCH-1 but not its close homolog, PINCH-2. nih.gov Through its association with PINCH-1, RSU1 becomes part of a larger heteropentameric complex that can include ILK, Parvin, and Kindlin-2, all of which are crucial for the assembly and stability of focal adhesions. nih.gov

Recent studies have identified novel binding partners for RSU1, expanding its known interaction network. One such partner is Prohibitin 2 (PHB2), a component of membrane lipid rafts. researchgate.netnih.gov The interaction between RSU1 and PHB2 is enhanced upon cell detachment from the ECM and is integral to the downregulation of ERK signaling. researchgate.netnih.gov RSU1 has also been shown to regulate several kinases downstream of the Ras oncogene, including JNK and p38 MAP kinase, indicating its involvement in multiple signaling cascades. mdpi.comnih.gov

The table below summarizes the key interacting partners of Human/Mammalian RSP-1 (RSU1) and the functional significance of these interactions.

Interacting ProteinDomain/Region of InteractionFunctional Significance
PINCH-1 RSU1 LRR domain binds to PINCH-1 LIM5 domain mdpi.comRecruits RSU1 to focal adhesions; essential for cell adhesion, spreading, and migration; stabilizes the IPP complex nih.govnih.govresearchgate.net
Prohibitin 2 (PHB2) N-terminal LRR region of RSU1 researchgate.netnih.govLinks cell-ECM detachment to the downregulation of ERK signaling; interaction is increased upon cell detachment researchgate.netnih.gov
Integrin-Linked Kinase (ILK) Indirectly, via PINCH-1 as part of the IPP complex nih.govPart of the core adhesome complex that regulates integrin signaling and cytoskeletal organization nih.govnih.gov
Parvin Indirectly, via the IPP complex nih.govA core component of the IPP complex involved in linking integrins to the actin cytoskeleton nih.gov
Kindlin-2 Indirectly, as part of a larger adhesome complex with the IPP complex nih.govContributes to the stabilization of the focal adhesion assembly nih.gov

Direct Binding to LIM Domains of Adaptor Proteins (e.g., PINCH-1)

A primary and well-characterized interaction of RSU1 is with the adaptor protein PINCH-1 (Particularly Interesting New Cys-His protein 1). This interaction is critical for the localization and function of RSU1 at focal adhesions, which are dynamic structures that mediate the connection between the cell and the extracellular matrix.

Research has demonstrated that RSU1 directly binds to the LIM5 domain of PINCH-1. nih.govresearchgate.net The LIM domain is a cysteine-rich zinc-finger motif involved in protein-protein interactions. The specificity of this interaction is highlighted by the fact that RSU1 does not interact with PINCH-2, a close homolog of PINCH-1, due to differences in the LIM5 domain. researchgate.net The binding affinity between RSU1 and the PINCH-1 LIM5 domain is in the low nanomolar range, indicating a strong and stable interaction. This high-affinity binding is crucial for the stability of the PINCH-1 protein and the proper assembly of the ILK-PINCH-Parvin (IPP) complex, a key signaling platform at focal adhesions.

Interacting ProteinRSU1 Domain/RegionBinding Partner Domain/RegionBinding Affinity (Kd)Key Findings
PINCH-1Leucine-Rich Repeats (LRRs)LIM5 Domain~15 nMDirect and high-affinity interaction crucial for RSU1 localization to focal adhesions and stability of PINCH-1.

Interaction with Prohibitin-2

More recent studies have identified Prohibitin-2 (PHB2) as a novel binding partner for RSU1. thebiogrid.orgthebiogrid.orgnih.gov Prohibitins are scaffolding proteins located in the inner mitochondrial membrane and have been implicated in various cellular processes, including cell signaling and apoptosis.

The interaction between RSU1 and PHB2 is enhanced upon cell detachment from the extracellular matrix. thebiogrid.orgthebiogrid.orgnih.gov The N-terminal leucine-rich repeat (LRR) region of RSU1 is responsible for binding to a C-terminal region within the SPFH (Stomatin/Prohibitin/Flotillin/HflK/C) domain of PHB2. thebiogrid.orgthebiogrid.org This interaction is significant as it links cell-matrix detachment to the modulation of downstream signaling pathways.

High-Throughput Mapping of Interactomes

While a single, comprehensive high-throughput screen dedicated solely to mapping the entire RSU1 interactome is not prominently featured in the literature, data from larger-scale proteomic studies and protein-protein interaction databases provide a broader view of its potential interaction network. These studies utilize methods such as yeast two-hybrid screens and affinity purification-mass spectrometry (AP-MS) to identify protein interactions on a large scale.

Databases like BioGRID and STRING compile and curate interaction data from numerous studies. thebiogrid.orgstring-db.org These resources list several experimentally validated and predicted interactors of RSU1, reinforcing its role as a component of the focal adhesion complex and a participant in various signaling pathways. The table below summarizes some of the key RSU1 interactors identified through various, including high-throughput, methods.

Interacting ProteinMethod of IdentificationFunctional Relevance
PINCH-1 (LIMS1)Yeast Two-Hybrid, Co-immunoprecipitationFocal adhesion assembly, cell adhesion and migration
Prohibitin-2 (PHB2)Co-immunoprecipitation, Pull-down assayRegulation of ERK signaling upon cell detachment
ILKAffinity Capture-MSComponent of the IPP complex at focal adhesions
PARVA (alpha-Parvin)Affinity Capture-MSComponent of the IPP complex at focal adhesions

Downstream Signaling Pathway Modulation

Through its molecular interactions, RSU1 plays a pivotal role in modulating several key intracellular signaling pathways that govern cell proliferation, survival, and migration.

Regulation of ERK Signaling Pathway Activity

RSU1 is a critical regulator of the Extracellular signal-regulated kinase (ERK) signaling pathway, a central cascade in cell proliferation and survival. Specifically, RSU1 is involved in the downregulation of ERK signaling that occurs when cells detach from the extracellular matrix, a process that can induce a form of programmed cell death known as anoikis. thebiogrid.orgthebiogrid.orgnih.gov

The interaction of RSU1 with Prohibitin-2 is instrumental in this process. Upon cell detachment, the RSU1-PHB2 interaction is enhanced, leading to the suppression of the Ras-MEK-ERK pathway. thebiogrid.orgthebiogrid.orgnih.gov Knockout of RSU1 has been shown to prevent this detachment-induced downregulation of ERK signaling, highlighting the essential role of RSU1 in this cellular response. thebiogrid.orgthebiogrid.org

Influence on PTEN/PI3K/AKT Signaling Axis

RSU1 also influences the PTEN/PI3K/AKT signaling pathway, another critical axis for cell survival and growth. The levels of RSU1 can modulate the expression of the tumor suppressor PTEN (Phosphatase and Tensin Homolog). PTEN acts as a negative regulator of the PI3K/AKT pathway by dephosphorylating PIP3.

Studies have shown that a reduction in RSU1 levels can lead to decreased PTEN expression. This, in turn, results in increased phosphorylation and activation of AKT, a key downstream effector of PI3K. The modulation of this pathway by RSU1 is linked to its interaction with the IPP complex and its effects on upstream signaling components that regulate PTEN transcription.

Impact on GTPase Activity Regulation

RSU1 has been shown to impact the activity of small GTPases, particularly those of the Rho family, which are master regulators of the actin cytoskeleton and cell migration. Specifically, RSU1 is involved in the activation of Rac1, a GTPase that promotes the formation of lamellipodia and cell spreading. string-db.org

In conjunction with PINCH-1, RSU1 acts synergistically to regulate cell spreading through the activation of Rac1. string-db.org This function connects the integrin-mediated adhesion and the IPP complex to the dynamic remodeling of the actin cytoskeleton, which is essential for cell motility. The precise molecular mechanism by which RSU1 promotes Rac1 activation is an area of ongoing investigation but is thought to involve the recruitment of guanine (B1146940) nucleotide exchange factors (GEFs) that catalyze the activation of Rac1 at focal adhesions.

Compound and Protein List

Name
RSU1 (RSP-1)
PINCH-1
PINCH-2
Prohibitin-2 (PHB2)
ILK
Parvin
ERK
MEK
Ras
PTEN
PI3K
AKT
Rac1
Rho
Cdc42
SPFH
LRR
LIM
IPP complex

Role in Cell Behavior and Homeostasis

Ras Suppressor Protein 1 (RSU1), a focal adhesion protein, plays a pivotal role in orchestrating a variety of cellular behaviors that are fundamental to tissue homeostasis. Its functions are intricately linked to the cell's interaction with its surrounding environment, influencing adhesion, spreading, growth, and the ability to detach from the extracellular matrix (ECM).

Regulation of Cell-Substrate Adhesion and Spreading

RSU1 is a critical component in the machinery that governs cell-substrate adhesion and subsequent spreading. It localizes to focal adhesions, which are multiprotein complexes that connect the intracellular actin cytoskeleton to the ECM. This localization is mediated through its interaction with PINCH-1 (Particularly Interesting New Cysteine-Histidine rich protein 1), a key component of the ILK-PINCH-Parvin (IPP) complex. nih.govresearchgate.netresearchgate.net The formation of this complex is essential for the proper establishment of focal adhesions and the regulation of cell adhesion dynamics. biorxiv.org

Depletion of RSU1 in non-transformed mammary epithelial cells (MCF10A) has been shown to decrease the number of focal adhesions and alter the distribution of crucial adhesion proteins such as β1 integrin, vinculin, talin, and paxillin. nih.gov This disruption of focal adhesion integrity directly correlates with reduced cell adhesion and a failure to spread effectively. nih.gov Interestingly, RSU1's role in cell spreading appears to have a dimension independent of its binding to PINCH-1. While the RSU1-PINCH-1 interaction is necessary for the regulation of adhesion and migration, RSU1 can promote cell spreading and the activation of p38 MAP kinase signaling even without this association. nih.gov This suggests that RSU1 has a broader role in linking integrin-mediated adhesion to intracellular signaling pathways that control cell morphology. nih.govresearchgate.net

Conversely, in some cellular contexts, overexpression of RSU1 has been observed to impair stress fiber formation and cell spreading, indicating a complex, context-dependent regulatory role. researchgate.net This dual functionality highlights the importance of balanced RSU1 expression for maintaining normal cell-substrate interactions.

Table 1: Impact of RSU1 Manipulation on Cell Adhesion and Spreading

Cell Line Experimental Condition Key Findings Reference
MCF10A (non-transformed mammary epithelial) siRNA-mediated depletion of RSU1 Decreased number of focal adhesions, altered localization of β1 integrin, vinculin, talin, and paxillin; reduced adhesion and spreading. nih.gov
MCF10A (non-transformed mammary epithelial) Reconstitution with PINCH-1 binding-defective RSU1 mutant Failed to restore focal adhesions and migration, but did promote cell spreading and p38 activation. nih.gov
HeLa Overexpression of RSU1 Impaired stress fiber formation and cell spreading. researchgate.net

Modulation of Cell Growth and Proliferation in Cell Line Models

RSU1 has been identified as a negative regulator of cell growth and proliferation in several cancer cell line models, consistent with its discovery as a Ras suppressor. nih.govresearchgate.net In breast cancer cell lines, the effects of RSU1 appear to be context-dependent. For instance, overexpression of RSU1 in MCF-7 breast cancer cells led to reduced cell proliferation. nih.govencyclopedia.pub This anti-proliferative effect is linked to the induction of p21, a cyclin-dependent kinase inhibitor. nih.govencyclopedia.pub

However, the expression levels of RSU1 can vary between different breast cancer cell lines, with higher levels observed in more aggressive and invasive lines like MDA-MB-231 compared to the less aggressive MCF-7 cells. nih.govencyclopedia.pub This suggests a complex role for RSU1 where its function may be altered during cancer progression. nih.gov In hepatocellular carcinoma cells, deletion of the RSU1 gene is a frequent event, and its absence is associated with increased hepatocyte proliferation. encyclopedia.pub Silencing of RSU1 in Caco-2 colorectal cancer cells has also been shown to significantly inhibit cell proliferation. researchgate.net

Table 2: Effects of RSU1 on Cell Growth and Proliferation in Different Cancer Cell Lines

Cell Line Cancer Type Experimental Observation Mechanism/Associated Factors Reference
MCF-7 Breast Cancer Overexpression of RSU1 reduced cell proliferation. Induction of p21 activation. nih.govencyclopedia.pub
MDA-MB-231 Breast Cancer Higher endogenous RSU1 expression compared to MCF-7. Deregulation of RSU1 expression in a more cancerous cell line. nih.govencyclopedia.pub
Hepatocellular Carcinoma Cells Liver Cancer Frequent deletion of the RSU1 gene is associated with increased hepatocyte proliferation. Tumor suppressor role. encyclopedia.pub
Caco-2 Colorectal Cancer RSU1 knockdown inhibited cell proliferation. Suppression of the PI3K/AKT signaling pathway. researchgate.net

Involvement in Cell-Extracellular Matrix Detachment

RSU1 plays a crucial role in the cellular response to detachment from the extracellular matrix (ECM), a process that is vital for tissue remodeling and is often dysregulated in cancer. Detachment from the ECM typically leads to the downregulation of the Extracellular signal-Regulated Kinase (ERK) signaling pathway, which is central to cell proliferation and survival. nih.govresearchgate.net RSU1 is a key mediator in this process. nih.gov

Upon cell-ECM detachment, RSU1's association with membrane lipid rafts and its interaction with prohibitin-2 (PHB2) are promoted. nih.govresearchgate.net This RSU1-PHB2 signaling axis is instrumental in sensing the loss of adhesion and subsequently suppressing ERK signaling. nih.gov Knockout of RSU1 or inhibiting its interaction with PHB2 has been shown to effectively suppress the downregulation of ERK signaling that normally occurs upon cell detachment. nih.govresearchgate.net This indicates that RSU1 is a critical sensor that links the physical state of cell adhesion to a key intracellular signaling pathway that governs cell fate. nih.gov

Involvement in Non-Clinical Disease Models

The role of RSU1 as a tumor suppressor has been investigated in various in vitro models of carcinogenesis, providing insights into its mechanisms of action in cancer cell phenotypes.

Analysis of Tumor Suppressor Function in in vitro Carcinogenesis Models

RSU1 was initially identified for its ability to suppress Ras-mediated oncogenic transformation. nih.govresearchgate.net Subsequent studies in various cancer cell lines have reinforced its role as a tumor suppressor. nih.govmdpi.com In breast cancer, for example, ectopic expression of RSU1 in MCF-7 cells not only inhibited their growth but also their anchorage-independent growth, a hallmark of transformation. nih.gov

The tumor-suppressive functions of RSU1 are also evident in liver cancer and glioblastoma. nih.govmdpi.com In hepatocellular carcinoma, RSU1 is frequently deleted, and its loss is associated with increased cell proliferation. encyclopedia.pub In glioblastoma, the RSU1 gene is often deleted, suggesting its importance in suppressing brain tumor development. researchgate.net Furthermore, RSU1 has been shown to promote apoptosis in breast cancer cells by inhibiting PINCH-1 and activating the p53-upregulated modulator of apoptosis (PUMA). researchgate.net The repression of RSU1 has also been implicated in the tumorigenic roles of certain microRNAs in prostate and breast cancer. researchgate.net

Investigation of RSU1 in Cancer Cell Line Phenotypes (e.g., transformation suppression)

The function of RSU1 in suppressing cancer cell phenotypes is multifaceted and can be cell-type specific. nih.govmdpi.com While it generally acts as a tumor suppressor, its expression levels and interactions can lead to different outcomes in various cancer cell lines.

In breast cancer, overexpression of RSU1 in MCF-7 cells suppresses their tumorigenic potential. researchgate.net However, in more aggressive breast cancer cell lines like MDA-MB-231, RSU1 is upregulated, and its depletion inhibits cell migration and invasion. nih.gov This suggests that while RSU1 may suppress initial transformation, cancer cells might co-opt or alter its function to promote metastasis. nih.govmdpi.com

Similarly, in glioblastoma cell lines, the effect of RSU1 on migration and invasion depends on the aggressiveness of the cells. nih.govencyclopedia.pub Silencing RSU1 inhibits these processes in aggressive glioma cells that express high levels of RSU1, while it promotes them in less aggressive cells. nih.govencyclopedia.pub This highlights a dual role for RSU1, where its impact on the metastatic phenotype is context-dependent. mdpi.com In aggressive liver cancer cells, similar to aggressive breast cancer cells, RSU1 is upregulated, and blocking its expression inhibits cell migration and invasion. nih.govmdpi.com

Table 3: RSU1's Role in Cancer Cell Line Phenotypes

Cancer Type Cell Line(s) RSU1 Expression/Manipulation Observed Phenotype Reference
Breast Cancer MCF-7 Overexpression Reduced cell proliferation and tumorigenic potential. nih.govresearchgate.net
Breast Cancer MDA-MB-231 (aggressive) High endogenous expression; Silencing Inhibition of cell migration and invasion. nih.gov
Glioblastoma A172, U87-MG (aggressive) High endogenous expression; Silencing Inhibition of cell migration and invasion. encyclopedia.pub
Glioblastoma Less aggressive cell lines Low endogenous expression; Silencing Promotion of cell migration and invasion. encyclopedia.pub
Liver Cancer Aggressive cell lines High endogenous expression; Silencing Inhibition of cell migration and invasion. nih.govmdpi.com

Characterization in Mouse Models of Tumorigenesis (e.g., v-Ras transformation)

Ras Suppressor Protein 1 (RSU1) was first identified and named for its ability to suppress Ras-dependent oncogenic transformation. nih.govresearchgate.netwikipedia.orgmdpi.com Initial studies isolated the rsp-1 cDNA based on its capacity to inhibit transformation induced by the viral Ras oncogene (v-Ras). nih.govwikipedia.orguniprot.org While much of the research on RSU1's role in cancer has been conducted in vitro, some studies have utilized mouse models to investigate its function in a whole-organism context. nih.govresearchgate.netencyclopedia.pub

Evidence from a glioblastoma xenograft mouse model demonstrated that the overexpression of RSU1 could block tumor growth, supporting its role as a tumor suppressor in certain contexts. researchgate.net Further research in mouse hepatocytes has shown a connection between RSU1 and the protein PINCH-1; the elimination of PINCH-1 in these cells led to reduced RSU1 expression and a subsequent increase in hepatocyte proliferation. nih.govresearchgate.netencyclopedia.pub Despite these findings, comprehensive in vivo work, particularly in mouse models of tumorigenesis, remains limited, and much of the current understanding of RSU1's function is derived from cell culture experiments. nih.govresearchgate.netnih.gov

Research Methodologies and Experimental Approaches

The study of RSU1 has employed a variety of molecular and cellular biology techniques to elucidate its function, interactions, and role in cellular processes.

Expression Cloning Assays

The initial discovery of RSU1 was accomplished through expression cloning, a powerful technique used to identify genes based on their function. Researchers isolated the rsp-1 cDNA (now known as RSU1) by screening for genes capable of reverting the transformed phenotype of cells expressing the v-Ras oncogene. nih.govwikipedia.org This functional assay was pivotal in identifying RSU1 as a suppressor of Ras-mediated transformation. researchgate.netmdpi.comnih.gov

Gene Overexpression and Knockdown Studies

To understand the cellular functions of RSU1, researchers have extensively used gene overexpression and knockdown (silencing) approaches.

Overexpression studies have been crucial in confirming its tumor-suppressive activities. For instance, ectopic expression of RSU1 in MCF-7 breast cancer cells was found to decrease cell proliferation. nih.govencyclopedia.pubnih.gov Similarly, increased expression of RSU1 in the U251 glioblastoma cell line was correlated with a reduced growth rate and lower tumorigenic potential. wikipedia.org

Gene knockdown studies , often utilizing short hairpin RNA (shRNA) or small interfering RNA (siRNA), have revealed the context-dependent and sometimes contradictory roles of RSU1. nih.govresearchgate.net In lung adenocarcinoma cells, depletion of RSU1 using siRNA was shown to promote key features of malignancy, including anchorage-independent growth and cell motility. researchgate.netnih.gov Conversely, in aggressive glioma and breast cancer cell lines, silencing RSU1 inhibited migration and invasion, whereas in less aggressive cell lines, the same intervention promoted these metastatic properties. nih.govencyclopedia.pubresearchgate.net These findings highlight that the effect of RSU1 depletion is highly dependent on the cellular background and the aggressiveness of the cancer. nih.govencyclopedia.pub

Table 1: Summary of RSU1 Overexpression and Knockdown Studies
Cell Line/ModelExperimental ApproachKey FindingReference
MCF-7 (Breast Cancer)OverexpressionReduced cancer cell proliferation. nih.govencyclopedia.pub
U251 (Glioblastoma)OverexpressionDecreased growth rate and tumorigenic potential. wikipedia.org
Glioblastoma Xenograft Mouse ModelOverexpressionBlocked tumor growth. researchgate.net
Lung Adenocarcinoma CellssiRNA KnockdownPromoted anchorage-independent growth and cell motility. researchgate.netnih.gov
Aggressive Glioma Cells (A172, U87-MG)SilencingInhibited migration and invasion. nih.govresearchgate.net
Less Aggressive Glioma CellsSilencingPromoted migration and invasion. nih.govresearchgate.net
MDA-MB-231-LM2 (Aggressive Breast Cancer)shRNA DepletionDramatically promoted cell migration and invasion. nih.govencyclopedia.pub
MCF-7 (Less Aggressive Breast Cancer)shRNA DepletionAbrogated cell migration and invasion. nih.govencyclopedia.pub

Co-immunoprecipitation and Affinity Purification for Interaction Discovery

Co-immunoprecipitation (Co-IP) is a cornerstone technique for identifying and confirming protein-protein interactions within their native cellular environment. nih.govthermofisher.com This method has been instrumental in establishing the RSU1 interactome. The physical association between RSU1 and the focal adhesion adaptor protein PINCH-1 was confirmed using Co-IP. nih.govresearchgate.net

In addition to Co-IP, affinity purification techniques like GST-fusion protein pull-down assays have been employed. Through such methods, prohibitin 2 (PHB2) was identified as a novel RSU1-binding protein. nih.gov The interaction was further validated by reciprocal Co-IP and by demonstrating that recombinant GST-PHB2 could pull down RSU1 from mammalian cell lysates. nih.gov Large-scale proteomic studies also utilize affinity capture followed by mass spectrometry to identify protein interaction networks, further expanding the known connections of proteins like RSU1. elifesciences.orgthebiogrid.org

Table 2: Experimentally Verified RSU1 Interacting Proteins
Interacting ProteinMethodologyReference
PINCH-1 (Particularly Interesting New Cysteine-Histidine-rich protein-1)Co-immunoprecipitation nih.govresearchgate.net
PHB2 (Prohibitin 2)Co-immunoprecipitation, GST-fusion protein pull-down nih.gov

Live-Cell Imaging for Dynamics Studies

Live-cell imaging allows for the real-time observation of protein dynamics and cellular processes. researchgate.netnih.gov This methodology has been applied to investigate the consequences of RSU1 loss on cell behavior. Specifically, time-lapse live-cell imaging was used to analyze the spreading of wild-type and RSU1 knockout (KO) cells on fibronectin. nih.gov These studies demonstrated that the loss of RSU1 resulted in reduced cell spreading. nih.gov Furthermore, live-cell imaging was used to track the migration speed and directionality of individual cells, revealing that while migration speed was unaffected in RSU1 KO cells, their directional persistence was significantly impaired. nih.gov

Genomic and Proteomic Profiling in Model Systems

High-throughput genomic and proteomic approaches have provided broader insights into RSU1's role in cancer. In silico analysis of genomic data, including gene chip and RNA-seq datasets, has been used to validate the downregulation of RSU1 expression in human lung adenocarcinoma tissues. researchgate.netnih.gov In hepatocellular carcinoma, somatic copy number variation (CNV) analysis revealed that the RSU1 gene is frequently deleted. researchgate.net

Proteomic strategies, such as affinity capture of protein complexes followed by mass spectrometry, have been used in large-scale efforts to map human protein-protein interactions, contributing to the understanding of the RSU1 interactome. elifesciences.orgthebiogrid.org Additionally, analyses of cancer datasets have been performed to investigate the correlation between RSU1 expression and the infiltration of various immune cell types in gastrointestinal cancers, suggesting a role for RSU1 in tumor immune escape. researchgate.netnih.gov

Caenorhabditis Elegans Rsp 1 Sr Protein, Splicing Factor

General Characteristics as an SR Protein

RSP-1 is classified as a probable splicing factor, arginine/serine-rich 1 in Caenorhabditis elegans. uniprot.org It belongs to the SR protein family, a group of nuclear phosphoproteins known for their involvement in splicing. thebiogrid.orgnih.gov

Structural Features: RNA Recognition Motif (RRM) and Arginine/Serine-Rich C-terminus

SR proteins, including RSP-1, possess a modular structure essential for their function. nih.gov This structure typically includes one or two RNA recognition motifs (RRMs) and a C-terminal domain rich in arginine and serine residues, known as the RS domain. nih.gov The UniProt entry for C. elegans RSP-1 (accession Q23121) predicts an RRM domain located at positions 3-73. uniprot.org These structural features are critical for RNA binding and mediating protein-protein interactions within the spliceosome.

Nuclear Phosphoprotein Nature

RSP-1 is a nuclear protein, consistent with its role in mRNA splicing which occurs in the nucleus. uniprot.orgalliancegenome.org A defining characteristic of SR proteins is their nature as phosphoproteins. thebiogrid.orgnih.gov Phosphorylation, particularly within the RS domain, is a key regulatory mechanism that influences the activity, localization, and interactions of SR proteins. The UniProt database indicates that C. elegans RSP-1 is a phosphoprotein, undergoing extensive phosphorylation on serine residues within its RS domain. uniprot.org This post-translational modification is essential for proper development in C. elegans, as demonstrated by the embryonic lethality resulting from interference with an SR protein-specific kinase. nih.gov

Role in mRNA Splicing and Processing

RSP-1, as an SR protein, is fundamentally involved in the process of mRNA splicing and processing in C. elegans. This includes roles in both constitutive and alternative splicing, as well as interactions with other components of the spliceosome. uniprot.org

Involvement in Constitutive Splicing

SR proteins are generally required for constitutive splicing, the process by which introns are removed from pre-mRNA and exons are joined in a fixed order. thebiogrid.orgnih.gov While specific details on RSP-1's isolated role in constitutive splicing are not extensively detailed in the search results, its classification as an SR protein and its predicted functions in mRNA splicing via the spliceosome strongly imply its participation in this fundamental process. uniprot.orgnih.govalliancegenome.org Studies on other C. elegans SR proteins also highlight their requirement for constitutive splicing. thebiogrid.org

Influence on Alternative Splicing Regulation

In addition to constitutive splicing, SR proteins are significant regulators of alternative splicing, a mechanism that generates multiple mRNA isoforms from a single gene. thebiogrid.orgnih.govalliancegenome.org This regulation can influence gene expression and protein diversity. oup.comnih.gov The ability of SR proteins to influence alternative splice site selection is a key aspect of their function. nih.gov Research in C. elegans has demonstrated that SR proteins, including members of the RSP family, play roles in regulating alternative splicing events. oup.comnih.govplos.org Studies using splicing-sensitive microarrays have identified numerous alternative splicing events that are regulated by different splicing factors in C. elegans. oup.comnih.gov

Biological Functions and Developmental Roles

RSP-1 participates in several biological processes and developmental roles in C. elegans, often exhibiting functional redundancy with other proteins. uniprot.orgstring-db.org

Functional Redundancy in Spermatogenesis

RSP-1 plays a functionally redundant role in spermatogenesis. uniprot.orgstring-db.org Studies involving RNA interference (RNAi) targeting rsp-1 in combination with rsp-2, another SR protein gene, have revealed insights into their combined importance in male germline development. Simultaneous interference of rsp-1 and rsp-2 leads to reduced brood sizes and the presence of unusual vacuolated structures within secondary spermatocytes, spermatids, and spermatozoa. uniprot.org Furthermore, double-mutant males for rsp-1 and rsp-2 exhibit sterility. nih.gov

Regulation of Growth Rate

RSP-1 is also involved in the functional redundancy observed in the control of growth rate in C. elegans. uniprot.orgstring-db.orgthebiogrid.org This suggests that while RSP-1 contributes to the regulation of organismal growth, other factors can compensate for its absence to some extent. The STRING interaction network database links RSP-1 to the biological process of growth regulation. string-db.org

Role in Cell Differentiation

RSP-1 is associated with the biological process of cell differentiation. uniprot.org While the specific direct mechanisms of RSP-1 in differentiation are not extensively detailed in the provided information, SR proteins in general are key regulators of alternative splicing, a process fundamental to generating protein diversity necessary for cell differentiation and development in C. elegans. nih.govnih.gov Other RNA-binding proteins and splicing factors have been shown to play critical roles in the differentiation of various cell types, including germline stem cells and neurons. pnas.orgplos.orgnih.gov

Contribution to Gonad Development and Egg-Laying Behavior

RSP-1 has been linked to gonad development. uniprot.orgthebiogrid.org The combined RNAi of rsp-1 and rsp-2 results in abnormal egg-laying behavior in addition to reduced brood sizes. uniprot.org Egg-laying in C. elegans is a complex behavior controlled by a dedicated neural circuit and modulated by various neurotransmitters. nih.govnih.govelifesciences.orgwormatlas.org The observed defects in egg-laying behavior and reduced brood size upon simultaneous depletion of RSP-1 and RSP-2 highlight a role for these splicing factors in processes essential for proper reproductive function, likely through their influence on the expression of genes involved in gonad development and the egg-laying apparatus. uniprot.orgwormatlas.org

Associated Cellular Processes

As a splicing factor, a primary associated cellular process for RSP-1 is the regulation of gene expression through pre-mRNA splicing. nih.govnih.gov

Regulation of Gene Expression (e.g., DAF-2B insulin (B600854) receptor isoform)

SR proteins, including members of the C. elegans rsp family, are known to regulate gene expression by influencing pre-mRNA splicing. nih.govnih.gov Alternative splicing is a significant mechanism for generating protein diversity and regulating gene function. elifesciences.org While RSP-1 is a splicing factor, research has specifically demonstrated that another C. elegans SR protein, RSP-2 (an ortholog of human SRSF5/SRp40), influences the expression of the truncated insulin receptor isoform DAF-2B. oup.comnih.govoup.comumn.edu DAF-2B is an alternatively spliced variant of the full-length DAF-2 insulin receptor. elifesciences.orgnih.govresearchgate.net This isoform retains the extracellular domain responsible for ligand binding but lacks the intracellular signaling domain, functioning as a modulator of insulin signaling. elifesciences.orgnih.govresearchgate.net Loss of rsp-2 function has been shown to significantly increase the expression levels of the daf-2b transcript and the DAF-2B protein. oup.comnih.govoup.com This indicates that while RSP-1 is part of the SR protein family involved in splicing and gene expression regulation, other family members like RSP-2 have been specifically implicated in regulating the alternative splicing of key transcripts such as daf-2b. oup.comnih.govoup.com

Protein and Gene Identifiers

NameOrganismTypeIdentifier(s)PubChem CID
RSP-1 proteinC. elegansProteinUniProt: Q23121; WormBase: WBGene00004698N/A
rsp-1 geneC. elegansGeneWormBase: WBGene00004698; ORF: W02B12.3N/A
DAF-2B insulin receptor isoformC. elegansProteinNCBI Accession: NP_001122734.2 (isoform b)N/A
DAF-2 insulin receptor (full-length)C. elegansProteinUniProt: Q968Y9N/A
daf-2 geneC. elegansGeneWormBase: WBGene00000955N/A

Note: PubChem is a database for chemical molecules and does not typically assign CIDs to proteins.

Ribonucleosome Composition

RSP-1 is associated with ribonucleoprotein complexes, particularly those involved in pre-mRNA splicing string-db.orgnih.gov. Gene Ontology annotations link RSP-1 to the spliceosomal complex and specifically to the U1 small nuclear ribonucleoprotein particle (U1 snRNP) string-db.org. The spliceosome is a dynamic molecular machine composed of small nuclear RNAs (snRNAs) and numerous proteins that catalyze the removal of introns from pre-mRNA wormbook.orgpnas.org. SR proteins, including RSP-1, are integral components of the spliceosome and play a role in its assembly and function, influencing splice site selection wormbook.orgpnas.org.

Genetic and Molecular Manipulations

Genetic and molecular techniques, such as RNA interference and mutant analysis, have been employed to investigate the function of RSP-1 in C. elegans.

RNA Interference (RNAi) Studies

RNA interference (RNAi) is a powerful tool used in C. elegans to reduce the expression of specific genes and observe the resulting phenotypes researchgate.netnih.gov. Studies utilizing RNAi targeting rsp-1 have provided insights into its biological functions. RNAi of rsp-1, often in conjunction with other genes like rsp-2, has been reported to result in observable phenotypes uniprot.org. While some individual SR protein RNAi experiments in C. elegans have shown no obvious phenotypes, suggesting functional redundancy among family members, RNAi of rsp-1 has been associated with specific defects wormbook.orgnih.gov.

Mutant Phenotype Analysis (e.g., reduced brood sizes, abnormal vacuolated structures)

Analysis of phenotypes resulting from reduced rsp-1 function, primarily through RNAi, has revealed its importance in reproduction and cellular structure. RNAi of rsp-1 and rsp-2 has been shown to lead to reduced brood sizes in C. elegans hermaphrodites uniprot.org. Brood size, the total number of progeny produced by an individual, is a key indicator of reproductive health micropublication.orgnih.gov. Furthermore, RNAi of rsp-1 and rsp-2 is associated with the presence of unusual vacuolated structures observed in certain reproductive cells, specifically secondary spermatocytes, spermatids, and spermatozoa uniprot.org. This suggests a role for RSP-1 in spermatogenesis and the proper formation or maintenance of cellular structures within the male germline uniprot.orgmdpi.com.

A summary of observed phenotypes upon rsp-1 RNAi:

ManipulationObserved Phenotype(s)Reference(s)
rsp-1 RNAiReduced brood sizes uniprot.org
rsp-1 RNAiAbnormal vacuolated structures in male germline cells uniprot.org
rsp-1 + rsp-2 RNAiReduced brood sizes, abnormal vacuolated structures uniprot.org

Reporter Gene Assays for Splicing Events

Reporter gene assays are valuable tools for directly monitoring and quantifying specific splicing events in living organisms like C. elegans nih.govoup.comoup.com. These assays typically involve transgenic strains carrying a reporter construct where the splicing of a specific pre-mRNA sequence is linked to the expression of a detectable marker, such as a fluorescent protein nih.govoup.com. By observing changes in the reporter expression pattern or level, researchers can infer how genetic manipulations or external factors affect splicing fidelity and regulation nih.govoup.com. While specific detailed data for rsp-1 using these exact reporters were not found in the provided snippets, such assays are widely used to study the function of splicing factors, including SR proteins, in C. elegans nih.govoup.comoup.com. For instance, fluorescent reporters have been used to study the alternative splicing of genes like ret-1 and to identify factors affecting splicing fidelity nih.govoup.com. The application of such reporter systems allows for the in vivo assessment of how proteins like RSP-1 influence the complex process of pre-mRNA splicing.

Schizosaccharomyces Pombe Rsp1p J Domain Protein

Identification and Classification as a J Domain Protein

Rsp1p has been identified in Schizosaccharomyces pombe and classified as a protein containing a J domain. researchgate.netthebiogrid.org This classification is significant as J domain proteins are known to function as cochaperones, typically interacting with Hsp70 chaperone proteins to stimulate their ATPase activity. researchgate.net Rsp1p itself is described as a chaperone protein, highlighting its role in protein folding or complex assembly processes within the cell. nih.gov The interaction between Rsp1p and an Hsp70 protein has been experimentally observed, supporting its classification and proposed mechanism of action as a J domain protein. researchgate.net

Domain Architecture and Conserved Motifs

The defining feature of RSP1p is the presence of a J domain, also referred to as a DNAj/hsp40 domain. nih.gov This domain is characteristic of a large family of proteins that function as cochaperones for Hsp70 chaperones. The J domain typically contains a highly conserved histidine-proline-aspartic acid (HPD) motif, which is critical for stimulating the ATPase activity of Hsp70 proteins. While detailed information specifically on other conserved motifs within RSP1p was not extensively found in the search results, the presence of the J domain dictates its fundamental interaction with the Hsp70 machinery, which is a conserved mechanism across many organisms. The general architecture of J domain proteins involves this conserved domain, which mediates the interaction with Hsp70, and often other domains that determine substrate specificity or localization.

Function in Microtubule Organization and Dynamics

Rsp1p is a key regulator required for the precise disassembly and assembly of microtubule organizing centers (MTOCs) throughout the Schizosaccharomyces pombe cell cycle. researchgate.net This regulatory function is fundamental to orchestrating the dynamic reorganization of the microtubule cytoskeleton, which undergoes significant changes during different cell cycle phases. researchgate.net Rsp1p's role extends to specifically regulating the formation of interphase MTOCs (iMTOCs). nih.gov The involvement of Rsp1p in these processes suggests it is part of a chaperone-based mechanism that facilitates the dynamic redistribution of MTOC components, ensuring proper microtubule organization. researchgate.net Furthermore, Rsp1p interacts with Mto1, a protein involved in microtubule nucleation, to specifically organize non-spindle pole body (SPB) microtubule assembly. biorxiv.org

Disassembly and Assembly of Equatorial MTOC (eMTOC)

A key function of Rsp1p is its requirement for the disassembly of the equatorial MTOC (eMTOC), which is located at the cell division site. researchgate.net Research findings demonstrate that in rsp1 loss-of-function mutants, the eMTOC persists instead of disassembling. This persistence leads to the organization of an abnormal microtubule aster at the division site. researchgate.net Conversely, overexpression of Rsp1p has been shown to inhibit the formation of the eMTOC. researchgate.net These findings highlight the critical and balanced role of Rsp1p levels in regulating eMTOC dynamics. Upon eMTOC disassembly, small satellites containing MTOC components, including the gamma-tubulin complex, are observed to travel bidirectionally along interphase microtubules. researchgate.net This process of disassembly and redistribution is suggested to be mediated by an Hsp70-based chaperone system involving Rsp1p, which is thought to be involved in the dispersion of gamma-tubulin complexes. nih.govmdpi.com

Formation of Interphase MTOCs (iMTOCs)

Rsp1p is also a regulator of the formation of interphase MTOCs (iMTOCs), which are found on the nucleus during interphase. nih.gov The appearance of multiple iMTOCs on the nucleus occurs after the disassembly of the eMTOC following cytokinesis. researchgate.net Studies on rsp1 loss-of-function mutants have revealed that the number of iMTOCs is greatly reduced in these cells. researchgate.net The establishment of iMTOCs is a process that proceeds synchronously with the disassembly of the eMTOC, suggesting a coordinated cellular event. pombase.org iMTOCs are responsible for nucleating the antiparallel bundles of microtubules that characterize the interphase microtubule array in Schizosaccharomyces pombe. thebiogrid.orgmdpi.com

Orchestration of Non-Spindle Pole Body (SPB) Microtubule Nucleation

Beyond its role in MTOC disassembly and assembly, Rsp1p is crucial for orchestrating microtubule nucleation from sites other than the spindle pole body (SPB). biorxiv.org Rsp1p achieves this by interacting with Mto1, a protein that promotes microtubule nucleation. biorxiv.org This interaction is specifically required for targeting Mto1 to non-SPB nucleation sites, which include the nuclear envelope and preexisting microtubules. biorxiv.orgnih.gov Experimental evidence shows that in the absence of Rsp1, the localization of Mto1 to these non-SPB sites is abolished. This mislocalization results in a concomitant enrichment of Mto1 at the SPB and the nuclear envelope. biorxiv.org Conversely, overexpression of Rsp1p impairs the localization of Mto1 to all microtubule organization sites. biorxiv.org These findings underscore the critical role of the Rsp1-Mto1 interaction in specifying the location of microtubule nucleation and highlight Rsp1 as a key player in regulating the formation of non-SPB microtubules, particularly those utilizing preexisting microtubules as nucleation sites. biorxiv.org

Interaction with Chaperone Systems

Association with Hsp70 and Ssa1 Cochaperones

RSP1p, as a J domain protein, functions as a cochaperone for Hsp70 proteins. embopress.orgnih.gov Studies have shown that RSP1p interacts with Hsp70, specifically mentioning an interaction with an Hsp70 protein. nih.gov Furthermore, research indicates that RSP1p functions as a J-domain Hsp70/Ssa1 cochaperone. researchgate.netnih.gov The interaction between J domain proteins and Hsp70 stimulates ATP hydrolysis by Hsp70, which is crucial for stabilizing substrate binding. embopress.orgnih.gov

Role in Chaperone-Based Mechanisms of MTOC Regulation

RSP1p is part of a chaperone-based mechanism involved in regulating MTOCs in Schizosaccharomyces pombe. nih.gov This mechanism is suggested to be responsible for the disassembly of the equatorial MTOC (eMTOC) into smaller satellites. nih.gov This disassembly and subsequent redistribution of MTOC components are important for the organization of interphase microtubules. nih.gov In rsp1 loss-of-function mutants, the eMTOC persists, leading to an abnormal microtubule aster, while interphase MTOCs (iMTOCs) are significantly reduced. nih.gov Conversely, overexpression of RSP1p inhibits eMTOC formation. nih.gov These findings support a model where RSP1p, in conjunction with an Hsp70 chaperone, facilitates the dynamic reorganization of MTOCs. nih.gov

Modulation of Microtubule Assembly and Nucleation

RSP1p plays a role in modulating microtubule assembly and nucleation in Schizosaccharomyces pombe. It is described as an inhibitory factor of microtubule assembly. researchgate.netnih.gov

Interaction with Microtubule Nucleators (e.g., Mto1)

RSP1p interacts with Mto1, a key protein involved in cytoplasmic microtubule nucleation in fission yeast. nih.govmolbiolcell.org Mto1, along with Mto2, is thought to recruit the gamma-tubulin complex (γ-TuC) to prospective MTOCs. researchgate.netdntb.gov.ua This interaction between RSP1p and Mto1 is crucial for organizing non-spindle pole body (non-SPB) microtubule assembly. nih.govmolbiolcell.org

Influence on Mto1 Localization and Activity

RSP1p significantly influences the localization and activity of Mto1. Rsp1 specifies the localization of Mto1 to non-SPB nucleation sites. nih.govmolbiolcell.org The absence of Rsp1 abolishes the localization of Mto1 to these non-SPB sites, resulting in a concomitant enrichment of Mto1 at the SPB and the nuclear envelope. nih.govmolbiolcell.org Conversely, overexpression of Rsp1 impairs the localization of Mto1 to all microtubule organization sites, including the SPB. nih.gov These observations indicate that Rsp1-Mto1 interaction orchestrates non-SPB microtubule formation. nih.govmolbiolcell.org Furthermore, the Rsp1-Ssa1 complex inhibits the interaction of Mto1-Mto2 with the gamma-tubulin small complex. researchgate.netnih.gov

The following table summarizes the influence of Rsp1 on Mto1 localization:

Rsp1 StateMto1 Localization
Wild-typeLocalized to non-SPB nucleation sites (on bundles)
Absence (rsp1Δ)Abolished from non-SPB sites, enriched at SPB/nuclear envelope nih.govmolbiolcell.org
OverexpressionImpaired localization to all MTOCs (including SPB) nih.gov

Inhibition of Microtubule-Dependent Microtubule Assembly

RSP1p, in conjunction with other factors, contributes to the inhibition of microtubule-dependent microtubule assembly. The kinesin-14 motor Klp2 interacts with Rsp1 and is required for the proper localization of Rsp1 to microtubules. researchgate.netnih.gov The absence of Klp2 reduces the colocalization of Rsp1 and Mto1 foci on preexisting microtubules, which leads to an increased microtubule-dependent microtubule assembly. researchgate.netnih.gov This suggests a mechanism where Klp2-mediated colocalization of Rsp1 and Mto1 inhibits this type of microtubule assembly. researchgate.netnih.gov

Phenotypic Consequences of Genetic Manipulation

Genetic manipulations of the rsp1 gene, including loss-of-function mutations and overexpression, lead to significant alterations in microtubule organization and cell morphology in S. pombe.

Effects of Loss-of-Function Mutations on Microtubule Asters and Cell Shape

Loss-of-function mutations in rsp1 result in the persistence of the equatorial MTOC (eMTOC) after cytokinesis. nih.gov This persistent eMTOC organizes an abnormal microtubule aster. nih.gov Concurrently, the number of interphase MTOCs (iMTOCs) and associated satellites is significantly reduced in rsp1 loss-of-function mutants. nih.gov This indicates that Rsp1p is essential for the proper disassembly of the eMTOC and the formation of iMTOCs, which are crucial for organizing interphase microtubules. The mislocalization of the nucleus towards the cell tip during mitotic interphase has also been observed in rsp1 mutants. pombase.org

Impact of Rsp1p Overexpression on MTOC Formation and Microtubule Number

Conversely, overexpression of Rsp1p inhibits the formation of the eMTOC. nih.gov Rsp1p overexpression also compromises the localization of Mto1, a protein crucial for microtubule nucleation, to all MTOCs, including the spindle pole body (SPB). molbiolcell.org This suggests that precise levels of Rsp1p are critical for the proper spatial and temporal control of MTOC assembly and function.

Cytoplasmic Microtubule Organization and Nucleation Defects

Rsp1p is required for the proper localization of key microtubule-associated proteins, including Mto1, Mto2, and the γ-tubulin complex component Alp4, to microtubule bundles. molbiolcell.org In cells lacking Rsp1p (rsp1Δ), the localization of Mto1 to non-SPB nucleation sites is abolished, leading to a concomitant enrichment of Mto1 at the SPB and the nuclear envelope. molbiolcell.org This mislocalization of Mto1 contributes to defective formation of non-SPB microtubules in rsp1Δ cells. molbiolcell.org While Mto1 is crucial for recruiting γ-tubulin complexes to cytoplasmic MTOCs, and mto1Δ mutants show severe defects in interphase microtubule organization and the absence of astral microtubules, rsp1Δ mutants exhibit a subset of these defects, specifically impacting non-SPB nucleation. molbiolcell.orgmolbiolcell.org

Advanced Research Methodologies

Studying RSP1p function and its impact on cellular processes in S. pombe utilizes various advanced research methodologies.

Live-Cell Microscopy for Spindle Dynamics Analysis

Live-cell microscopy is a fundamental technique for observing the dynamic behavior of cellular structures in real-time. In S. pombe, this method is employed to analyze spindle dynamics during processes like meiosis and mitosis. nih.govresearchgate.net By fluorescently labeling microtubule components or SPBs, researchers can track spindle elongation, assembly, and disassembly, providing insights into the temporal and spatial regulation of these events. researchgate.net Automated tracking methods have been developed to quantify spindle length and angle over time from live microscopy images, increasing experimental throughput and allowing for the analysis of large datasets. biorxiv.org The rod-like shape of S. pombe cells facilitates microscopic observation as their long axis tends to stay within the image plane. nih.gov

Tetrahymena Thermophila Rsp1 Rna Silencing Protein 1

Role in RNA Interference (RNAi) Pathways

Rsp1 is an essential factor within the RNAi machinery of Tetrahymena thermophila. wwu.eduresearchgate.netnih.govmolbiolcell.org RNAi pathways in this organism are involved in various cellular processes, including genome maintenance. wwu.eduresearchgate.netnih.gov The machinery responsible for generating ~23-24 nucleotide (nt) sRNAs includes RdRCs, Dicer 2 (Dcr2), and Piwi homolog proteins known as Twis. wwu.edu Rsp1 is associated with the RdRC and is crucial for the synthesis of RdRC-dependent sRNAs. wwu.edu

Involvement in Small RNA (sRNA) Biogenesis

The accumulation of ~23-24 nt sRNAs in Tetrahymena thermophila requires the action of RdRCs, their interaction with the RNA nuclease Dicer 2, and the presence of Rsp1. nih.govnih.govwwu.eduwwu.edu Studies have demonstrated that Rsp1 is required for the accumulation of all known classes of RDRC-generated endogenous sRNAs. nih.govnih.gov While a minority class of Dcr2-dependent sRNAs can persist in cells lacking Rsp1, these sRNAs exhibit increased size heterogeneity. nih.govnih.gov

Detailed research findings highlight the dependency of sRNA accumulation on Rsp1.

Protein KnockoutEffect on RDRC-Dependent sRNA Accumulation
Rsp1ΔSeverely depleted for all known classes

Requirement for Accumulation of RNA-Dependent RNA Polymerase Complex (RdRC)-Dependent sRNAs

Rsp1 is specifically required for the accumulation of sRNAs that are dependent on the RNA-dependent RNA polymerase complex (RdRC). wwu.edunih.govmolbiolcell.orgwwu.edu The accumulation of all RDRC-dependent sRNAs is dependent on Rsp1. nih.govmolbiolcell.org This indicates a critical role for Rsp1 upstream of or in conjunction with the RdRC in the sRNA biogenesis pathway. mdpi.com

Molecular Mechanism of sRNA Biogenesis

The molecular mechanism by which Rsp1 contributes to sRNA biogenesis involves its interaction with and influence on the RdRC.

Association with RdRC Proteins

Rsp1 associates with a subset of RdRC proteins. wwu.edu Specifically, Rsp1 has been found to associate with Rdn1-Rdf1 or Rdn1-Rdf2 subcomplexes. nih.govnih.gov Affinity purification experiments have shown that tagged Rdn1 co-purifies with Rsp1. mdpi.com This association appears to be mutually exclusive with the binding of Rdr1 and Dcr2 in certain complexes, leading to the formation of Rsp1 complexes (RSPCs) that are physically separate from canonical RDRCs. nih.govnih.gov

Facilitation of RdRC Assembly and Stability

Experimental results suggest that Rsp1 does not regulate sRNA biogenesis by controlling the levels of sRNA precursors or the levels of RdRC proteins. wwu.edu Instead, evidence indicates that Rsp1 is necessary for the correct assembly or stability of RdRCs. wwu.edu Purification of RdRCs from strains lacking Rsp1 revealed that these complexes could not be recovered, suggesting they are disrupted in the absence of Rsp1. wwu.edu It is believed that Rsp1 plays a crucial role in maintaining the biochemical properties of the RdRCs. wwu.edu Studies have shown that Rsp1 assembles stable complexes with Rdn1 and an Rdf protein. nih.gov

Absence of Catalytic Activity for RNA Synthesis Despite Structural Similarity to RNA Polymerases

Analysis of the Rsp1 sequence indicates that it may possess structural similarity to RNA polymerases, including RNA-dependent RNA polymerases (RdRPs). wwu.edu However, despite this structural resemblance, Rsp1 lacks the conserved catalytic residues that are necessary for RNA synthesis. wwu.edu Consistent with the physical segregation of Rsp1 complexes (RSPCs) from RdRCs, RSPCs themselves lack associated RDRC catalytic activity. nih.gov

Evolutionary Conservation and Phylogenetic Analysis

Investigating the evolutionary history of Rsp1 provides insights into the conservation of RNA silencing mechanisms across different organisms.

Identification of Rsp1-Like Proteins in Other Tetrahymena Species

Studies examining the potential function and evolutionary conservation of Rsp1 have involved analyzing its sequence and searching for similar proteins in other species. Rsp1-like predicted proteins have been identified in other Tetrahymena species.

Analysis of Homologs in More Distantly Related Organisms

While Rsp1-like proteins are found within the Tetrahymena genus, clear homologs in more distantly related organisms have not been consistently identified in some analyses. However, a homolog of Rsp1 has been noted among a group of immediately repressed genes during regeneration in Stentor coeruleus, another ciliate. This suggests some degree of conservation within the ciliate lineage, although broader conservation across more diverse eukaryotic clades may be limited based on current findings for this specific RNA silencing protein.

It is important to note that another protein also named RSP1 exists in the context of radial spokes in cilia in organisms like Tetrahymena and Chlamydomonas. This ciliary protein contains MORN domains and is distinct from the RNA Silencing Protein 1 discussed here. Phylogenetic analysis of proteins involves comparing homologous sequences to understand their evolutionary relationships, typically classifying them as orthologs (derived from a common ancestor by speciation) or paralogs (derived from gene duplication within an organism). The limited identification of clear orthologs for the RNA silencing Rsp1 outside of ciliates suggests a potentially specialized role or a higher rate of divergence compared to more broadly conserved RNAi components.

Research in Ciliate Model Systems

Tetrahymena thermophila serves as a valuable model organism for studying Rsp1 due to the availability of genetic and molecular tools.

Genetic Manipulation and Functional Testing (e.g., sRNA accumulation)

Genetic manipulation, such as gene knockout studies, has been instrumental in understanding Rsp1's function in Tetrahymena. Disruption of the RSP1 gene has revealed its necessity for the accumulation of all known RDRC-dependent sRNAs. Despite this, RSP1 gene knockout was tolerated in growing cells, indicating that Rsp1 is not essential for vegetative growth, although it is required for the accumulation of these specific sRNA classes.

Functional testing in RSP1 knockout strains has explored hypotheses regarding Rsp1's role in sRNA biogenesis. Experimental results suggest that Rsp1 does not appear to regulate sRNA biogenesis by controlling the levels of sRNA precursors or RdRC proteins. Instead, Rsp1 seems critical for the correct assembly or stability of RdRCs.

Further functional studies have linked the ~23-24 nt sRNA pathway, which is dependent on Rsp1 and Rdn2 for accumulation, to the maintenance of macronuclear DNA integrity during growth. RSP1 knockout strains exhibit increased expression of genes involved in DNA metabolism and chromosome organization and maintenance, as well as elevated levels of the DNA repair protein Rad51 and enlarged chromatin extrusion bodies. This suggests a role for Rsp1-dependent sRNAs in safeguarding genome integrity.

Protein Purification and Complex Analysis

Protein purification techniques have been employed to analyze Rsp1 and its interactions within protein complexes. Affinity purification of RdRCs in strains lacking Rsp1 has shown that these complexes cannot be recovered, supporting the idea that Rsp1 is necessary for their integrity or assembly.

Rsp1 has been found to associate with Rdn1-Rdf1 or Rdn1-Rdf2 subcomplexes, forming distinct Rsp1 complexes (RSPCs) that are physically separate from RDRCs. This was demonstrated through affinity purification of tagged proteins.

Analysis of the uridylyltransferase activity of Rdn1 when bound to Rsp1 versus Rdr1 revealed that Rdn1 activity is significantly reduced in RSPCs compared to RDRCs, suggesting that alternative protein partners like Rsp1 can regulate enzyme activity.

These biochemical analyses, coupled with genetic studies, highlight the intricate nature of the RNA silencing machinery in Tetrahymena and the specific role of Rsp1 in facilitating the formation or stability of key protein complexes required for sRNA production.

Protein ComplexKey Subunits (includes Rsp1 or associated proteins)Associated Activity (if known)Notes
RDRCsRdr1, Dcr2, Rdn1 or Rdn2, (Rdf1, Rdf2 with Rdn1)RNA-dependent RNA polymerization, dsRNA processing (by Dcr2)Produce ~23-24 nt sRNAs; recovery impaired in absence of Rsp1.
RSPCsRsp1, Rdn1, (Rdf1 or Rdf2)Reduced Rdn1 uridylyltransferase activity compared to RDRCs.Physically separate from RDRCs.
Rsp1-associatedRsp1, subset of RdRC proteins (specifically Rdn1-Rdf1 or Rdn1-Rdf2).Required for accumulation of RDRC-dependent sRNAs.Role in RdRC assembly or stability.

Staphylococcus Aureus Rsp Transcriptional Regulator

Classification as an AraC/XylS Family Transcriptional Regulator (AFTR)

The Rsp protein is classified as a member of the AraC/XylS family of transcriptional regulators (AFTRs). nih.govoup.comnih.govnih.gov This family of proteins is widespread in prokaryotes and is known to be involved in the regulation of diverse cellular processes, including carbon metabolism, stress responses, and pathogenesis. nih.gov Proteins belonging to the AraC/XylS family are characterized by a conserved C-terminal region of approximately 99 to 100 amino acids that is responsible for DNA binding. nih.gov

The DNA-binding domain of Rsp, consistent with other members of the AraC/XylS family, is located in its conserved C-terminal region. nih.gov This domain is characterized by the presence of two helix-turn-helix (HTH) motifs. nih.govasm.orgasm.org The HTH is a common structural motif in DNA-binding proteins that inserts into the grooves of the DNA, allowing for sequence-specific recognition and binding. asm.orgasm.org This structural feature is fundamental to the ability of Rsp to interact with the promoter regions of its target genes and thereby regulate their transcription. nih.gov

Mechanism of Transcriptional Control

Rsp exerts its regulatory effects through direct interactions with the DNA of target genes, a hallmark of transcriptional regulators. This direct binding allows it to either activate or repress gene expression, depending on the specific promoter and its context.

Research has demonstrated that the Rsp protein directly binds to the promoter regions of several key genes involved in Staphylococcus aureus virulence and metabolism. nih.govnih.govoup.com Electrophoretic mobility shift assays have confirmed the physical interaction of Rsp with the promoters of genes such as hla (encoding alpha-hemolysin), psmα and psmβ (encoding phenol-soluble modulins), the agr operon (at the agrP2 promoter), and the icaADBC operon (involved in biofilm formation). nih.govnih.govoup.com This direct binding is the primary mechanism through which Rsp controls the expression of these target genes.

An important aspect of the regulatory mechanism of Rsp is its ability to positively regulate its own expression. nih.govoup.comnih.gov It has been shown that the Rsp protein can bind to the promoter region of its own gene, rsp, leading to an increase in its transcription. nih.govoup.comnih.gov This autoregulatory loop, or self-activation, is a common feature among some members of the AraC/XylS family and is thought to be crucial for the timely and appropriate expression of the regulator and its target genes under specific conditions. nih.govnih.gov

Regulation of Virulence Factor Expression

A primary function of the Rsp protein in Staphylococcus aureus is the regulation of virulence factor expression. By controlling the transcription of genes encoding toxins and other virulence determinants, Rsp significantly influences the bacterium's pathogenic potential.

The Rsp protein has been shown to strongly promote the hemolytic capacity of Staphylococcus aureus. nih.govoup.comoup.com This is achieved through its positive regulation of key hemolytic toxins. Specifically, Rsp upregulates the expression of alpha-toxin (hla) and phenol-soluble modulins (PSMs), both of which are potent hemolysins. nih.govoup.com The absence of a functional Rsp protein results in a marked decrease in hemolytic activity, highlighting its critical role in this aspect of S. aureus virulence. nih.govoup.com

Upregulation of Key Toxins (e.g., Alpha-toxin, Phenol-Soluble Modulins (PSMs))

The transcriptional regulator Rsp in Staphylococcus aureus plays a significant role in augmenting the production of key toxins, thereby promoting a virulent phenotype associated with acute infections. nih.gov Research has demonstrated that Rsp positively influences the expression of crucial cytolytic toxins, including alpha-toxin (Hla) and phenol-soluble modulins (PSMs). nih.govnih.gov This upregulation is a key factor in the increased hemolytic activity observed in wild-type S. aureus strains compared to those with a mutated or deleted rsp gene. nih.govfigshare.com The absence of a functional Rsp protein leads to a marked decrease in the production of these toxins, which are major contributors to the bacterium's ability to cause tissue damage and evade the host immune system. nih.gov

Studies have shown that Rsp's regulatory function can occur through both Agr-dependent and Agr-independent pathways. nih.gov While a significant part of its influence is channeled through the activation of the Agr system, evidence also points to a direct regulatory role on toxin genes. nih.gov Electrophoretic mobility shift assays have indicated that the Rsp protein can directly bind to the promoter regions of the hla gene (encoding alpha-toxin) and the psm operons. nih.gov This direct interaction underscores a multifaceted regulatory control exerted by Rsp over toxin synthesis in S. aureus.

Interplay with Agr (Accessory Gene Regulator) System

The Rsp protein is a key modulator of the accessory gene regulator (Agr) quorum-sensing system, which is a central regulator of virulence in S. aureus. nih.govnih.gov Rsp positively controls the expression of major S. aureus toxins primarily by activating the Agr system. nih.govresearchgate.net This is achieved through the direct binding of the Rsp protein to the agrP2 promoter, which initiates the transcription of the Agr operon. nih.govresearchgate.net

Impact on Biofilm Formation

In contrast to its positive regulatory role on toxin production, the Rsp protein acts as a repressor of biofilm formation in Staphylococcus aureus. nih.govnih.gov This dual functionality positions Rsp as a molecular switch that can modulate the bacterial lifestyle between an acute, toxin-mediated infection and a chronic, biofilm-associated state. nih.gov

Repression of Biofilm-Associated Genes (e.g., ica operon, Polysaccharide Intercellular Adhesin (PIA))

The inhibitory effect of Rsp on biofilm development is largely attributed to its negative regulation of genes essential for biofilm matrix production. nih.gov A primary target of Rsp-mediated repression is the ica operon (icaADBC), which is responsible for the synthesis of the polysaccharide intercellular adhesin (PIA). nih.gov PIA is a crucial component of the biofilm matrix in many S. aureus strains, facilitating cell-to-cell adhesion and the formation of multilayered biofilm structures.

Genome-wide transcriptional analysis has confirmed that the downregulation of the ica operon is a central aspect of Rsp's regulatory impact on virulence. nih.gov Research has demonstrated that the Rsp protein directly binds to the promoter of the icaADBC operon, leading to a reduction in the production of PIA. nih.govresearchgate.net This direct interaction highlights a key mechanism by which Rsp actively suppresses the formation of biofilms.

Inverse Regulatory Effects on Toxin vs. Biofilm Production

The Rsp protein exhibits striking inverse regulatory effects on toxin production and biofilm formation, underscoring its role as a master regulator that adapts S. aureus gene expression to different infection contexts. nih.gov While it promotes the expression of toxins associated with acute infections, it simultaneously represses the genes required for the establishment of chronic, biofilm-based infections. nih.gov This reciprocal regulation allows S. aureus to finely tune its virulence strategy based on environmental cues and the stage of infection.

This inverse control is fundamentally linked to Rsp's differential effects on the Agr system and biofilm-associated operons. By upregulating the Agr system, Rsp enhances the production of secreted toxins. nih.govresearchgate.net Conversely, by downregulating the ica operon and other biofilm-related genes, it curtails the synthesis of the biofilm matrix. nih.govresearchgate.net This coordinated yet opposing regulation is a key element in the sophisticated control of staphylococcal virulence.

Genetic and Genomic Analysis

The functional characterization of the Rsp protein has been significantly advanced through genetic and genomic approaches, particularly the use of isogenic deletion strains. These methods have been instrumental in elucidating the precise role of Rsp in the regulation of virulence in Staphylococcus aureus.

Construction and Analysis of Isogenic Deletion Strains

To investigate the function of the Rsp protein, researchers have constructed isogenic deletion strains of the rsp gene in various S. aureus backgrounds. nih.govnih.gov This involves the targeted removal or inactivation of the rsp gene, creating a mutant strain that is genetically identical to the wild-type parent strain except for the absence of a functional rsp gene.

Comparative analyses of the wild-type and rsp mutant strains have revealed the profound impact of Rsp on the bacterial phenotype. For instance, rsp mutant strains exhibit a significant decrease in hemolytic activity, which correlates with the reduced expression of toxins like alpha-toxin and PSMs. nih.govfigshare.com Conversely, these mutant strains often show an increase in biofilm formation, consistent with the repressive role of Rsp on biofilm-associated genes. nih.gov These findings from the analysis of isogenic deletion strains have been crucial in defining Rsp as a key regulator of the switch between acute and chronic infection lifestyles in S. aureus.

Genome-Wide Transcriptional Profiling (RNA-Seq) to Map Regulatory Networks

To comprehend the global impact of Rsp on S. aureus gene expression, researchers have employed genome-wide transcriptional profiling using RNA sequencing (RNA-Seq) . This powerful technique allows for a comprehensive comparison of the transcriptomes of wild-type S. aureus and strains with a deleted or mutated rsp gene.

Studies have revealed that Rsp exerts a significant and dichotomous influence on the bacterial transcriptome, positively regulating the expression of 176 genes while negatively affecting 325 genes. This dual functionality underscores its role as a master regulator, fine-tuning the pathogen's response to its environment.

Key findings from RNA-Seq analyses include:

Upregulation of Toxin Production: Rsp has been shown to significantly upregulate the expression of genes within the accessory gene regulator (agr) operon , a master regulatory system that controls the production of numerous virulence factors. This includes the genes encoding for alpha-toxin (hla) and delta-toxin (hld), potent cytolysins that contribute to tissue damage during acute infections.

Downregulation of Biofilm Formation: Conversely, Rsp actively represses the expression of genes essential for biofilm development. A primary target is the ica operon (icaADBC) , which is responsible for the synthesis of the polysaccharide intercellular adhesin (PIA), a key component of the biofilm matrix. By downregulating the ica operon, Rsp hinders the bacterium's ability to form robust biofilms, a hallmark of chronic infections.

Modulation of Other Virulence-Associated Genes: Beyond the agr and ica operons, RNA-Seq has identified other Rsp targets, including the downregulation of the urease operon and the atl autolysin gene, both of which play roles in pathogenesis and cell division.

The data gleaned from these transcriptomic studies have been instrumental in constructing regulatory models that depict Rsp as a pivotal switch, promoting an invasive, toxin-driven phenotype while simultaneously suppressing the machinery required for a sessile, biofilm-forming lifestyle.

Interactive Data Table: Selected Genes Regulated by Rsp in Staphylococcus aureus

Gene/OperonFunctionRegulation by Rsp
agr operon Global regulator of virulenceUpregulated
hla (alpha-toxin) Pore-forming toxinUpregulated
hld (delta-toxin) Pro-inflammatory peptideUpregulated
icaADBC operon Biofilm formation (PIA synthesis)Downregulated
Urease operon Virulence and acid toleranceDownregulated
atl (autolysin) Cell separation and biofilm formationDownregulated

Electrophoretic Mobility Shift Assays (EMSAs) for DNA Binding Confirmation

While RNA-Seq provides a global view of gene regulation, it does not distinguish between direct and indirect effects. To confirm that Rsp directly interacts with the promoter regions of its target genes, scientists utilize Electrophoretic Mobility Shift Assays (EMSAs) . This technique is a cornerstone for studying protein-DNA interactions in vitro.

The principle of EMSA is based on the difference in the electrophoretic mobility of a DNA fragment when it is free versus when it is bound by a protein. A labeled DNA probe containing the putative binding site is incubated with the purified protein of interest. If the protein binds to the DNA, the resulting complex will migrate more slowly through a non-denaturing polyacrylamide gel than the unbound DNA probe, resulting in a "shift" in the band's position.

Research findings from EMSA studies on Rsp have provided definitive evidence of its direct binding capabilities:

Binding to the agrP2 Promoter: EMSAs have demonstrated that purified Rsp protein directly binds to the agrP2 promoter region of the agr operon. nih.gov This interaction is crucial for the Rsp-mediated upregulation of the agr system and, consequently, the increased production of toxins. nih.gov

Interaction with the icaADBC Promoter: In line with the RNA-Seq data showing downregulation of the ica operon, EMSAs have confirmed that Rsp directly binds to the promoter region of icaADBC. nih.gov This binding event is responsible for the repression of PIA synthesis and the subsequent inhibition of biofilm formation. nih.gov

agr-Independent Regulation: Further studies have revealed that Rsp can also regulate virulence factors independently of the agr system. EMSAs have shown that Rsp directly binds to the promoter regions of the hla (alpha-toxin) and psm (phenol-soluble modulins) genes, directly influencing their transcription. researchgate.net

Autoregulation: Interestingly, Rsp has been found to regulate its own expression. EMSA results have indicated that the Rsp protein can bind to its own promoter, suggesting a feedback mechanism for controlling its cellular levels. researchgate.net

The specificity of these interactions is typically confirmed in EMSA experiments through competition assays, where an excess of unlabeled specific DNA probe can compete with the labeled probe for binding to the protein, leading to a reduction in the shifted band. Conversely, the addition of a non-specific unlabeled DNA probe does not affect the formation of the protein-DNA complex.

Other Organism Specific Rsp Proteins of Research Interest

Thermoanaerobacter ethanolicus JW200(T) RSP (Redox-Sensing Transcriptional Repressor)

In the obligate anaerobe Thermoanaerobacter ethanolicus JW200(T), RSP functions as a redox-sensing transcriptional repressor. This protein, also known as Rex (redox-sensing transcriptional repressor), plays a key role in regulating the expression of genes involved in ethanol (B145695) fermentation by sensing the intracellular balance of NADH and NAD⁺ researchgate.netpolito.itnih.gov.

Mechanism of Redox Level Sensing (NADH/NAD+ Binding)

The Thermoanaerobacter ethanolicus RSP senses the cellular redox state by directly binding to either NADH or NAD⁺ researchgate.netlu.seresearchgate.net. This binding is competitive, and the protein's affinity for NADH is significantly higher than for NAD⁺ lu.se. The ratio of intracellular NADH to NAD⁺ dictates which nucleotide is bound, thereby modulating the DNA-binding activity of RSP lu.seasm.org. When the NADH/NAD⁺ ratio is low, RSP binds NAD⁺ and can bind to its target DNA sites. Conversely, an increase in NADH concentration leads to NADH binding, which inhibits RSP's DNA binding lu.seasm.org.

Structural Basis of Ligand Binding and Conformational Changes

RSP from T. ethanolicus functions as a homodimer nih.gov. Its structure includes an N-terminal winged-helix DNA-binding domain and a C-terminal Rossmann-fold domain responsible for dinucleotide binding and subunit dimerization polito.itnih.gov. Crystal structures of apo-RSP, RSP bound to NADH, and RSP bound to NAD⁺/DNA have been determined, providing insights into the structural basis of its function researchgate.netnih.gov.

Upon binding to NADH, RSP undergoes a conformational change, transitioning from an α-helix rich structure to a β-sheet rich conformation researchgate.net. This change leads to a closed conformation that is incapable of binding DNA researchgate.netpolito.itnih.gov. When bound to NAD⁺, the protein assumes a more rigid, open conformation that facilitates DNA binding nih.govlu.se. The distinct orientations of the nicotinamide (B372718) ring in NADH (anti) and NAD⁺ (syn) result in different protein-ligand interactions, driving these conformational changes nih.gov. Minor conformational differences are observed between the apo-form and ligand-bound RSP researchgate.net.

DNA Binding and Transcriptional Repression

RSP binds to specific palindromic DNA sequences, acting as a transcriptional repressor asm.orgresearchgate.net. In T. ethanolicus, the operator site for RSP has been identified in the operons for ethanol fermentation genes, such as adhA, adhB, and adhE asm.orgresearchgate.netnih.gov. The typical operator sequence is a palindrome: 5′-ATTGTTANNNNNNTAACAAT-3′ asm.orgresearchgate.net.

In vitro transcription experiments have shown that RSP represses the transcription of alcohol dehydrogenase genes, and this repression is reversed by the addition of NADH researchgate.net. Base substitutions within the palindromic repeats of the operator sequence can reduce the affinity between RSP and the DNA, allowing for delicate regulation researchgate.net. When NADH binds to RSP, it induces a closed conformation that prevents the protein from binding to the operator DNA, thus derepressing the transcription of target genes involved in NADH reoxidation polito.itasm.org.

Comparative Analysis with Aerobic Rex-Family Members

RSP from T. ethanolicus shares significant identity (up to 41%) with regulatory proteins in aerobic microorganisms that sense NADH and control the expression of NADH dehydrogenase researchgate.net. While both anaerobic RSP and aerobic Rex proteins sense redox levels by binding to NADH or NAD⁺, there are distinct structural features and DNA specificities between them researchgate.netnih.gov. Unlike aerobic Rex proteins that typically regulate aerobic respiration, RSP in T. ethanolicus controls ethanol fermentation researchgate.netnih.gov.

Structural comparisons reveal differences in cofactor binding modes researchgate.net. For instance, in the NADH-bound complexes of T. ethanolicus RSP and Thermus aquaticus Rex (T-Rex), both monomers bind NADH, but the binding mode is symmetric for RSP and asymmetric for T-Rex researchgate.net. Conserved residues and DNA specificity also show variations, reflecting different structural bases for redox sensing in anaerobic and aerobic Rex-family members polito.itnih.gov.

Chlamydomonas reinhardtii RSP1 (Radial Spoke Protein 1)

In the unicellular alga Chlamydomonas reinhardtii, RSP1 is a component of the radial spoke complexes found in cilia and flagella uniprot.orgnih.gov. Radial spokes are essential structures for the proper motility of these organelles nih.govbiorxiv.orgmolbiolcell.org.

Contribution to Microtubule-Based Motility and Function

Radial Spoke Head Protein 9 Homolog (RSPH9) is a protein involved in the structure and function of cilia and flagella in eukaryotic cells. ontosight.ai These microtubule-based organelles are essential for various forms of cellular motility and signaling. ontosight.airesearchgate.netbiophysics.orged.ac.uk RSPH9 functions as a component of the axonemal radial spoke complexes, which play a significant role in regulating the activity of dynein arms, thereby influencing ciliary and flagellar beating. ontosight.aiuniprot.orguniprot.orgwikipedia.org

Mutations or disruptions in the gene encoding RSPH9 have been linked to ciliopathies, including primary ciliary dyskinesia (PCD). ontosight.aiwikipedia.orgresearchgate.net PCD is characterized by defective cilia function, leading to respiratory issues, fertility problems, and other systemic complications. ontosight.aiwikipedia.org Research indicates that RSPH9 is required for the motility of both 9+2 olfactory cilia and 9+0 neural cilia, and is also crucial for the structural integrity of ciliary axonemes in both types. researchgate.net Studies in model organisms, such as zebrafish, have further elucidated the role of Rsph9 (the zebrafish ortholog) in the motility of motile cilia and the structural integrity of axonemes. researchgate.net

Rat Spleen Protein (RSP-1)

Rat Spleen Protein (RSP-1) is a protein identified in the spleen of rats. ontosight.ainih.gov The spleen is a vital organ within the immune system, responsible for filtering blood, storing red blood cells, and housing immune cells crucial for initiating adaptive immune responses. ontosight.ainih.gov RSP-1 has been classified as a member of the secreted Ly-6 protein subfamily. nih.govresearchgate.netscispace.com

Proposed Involvement in Immune Responses

While the precise function of RSP-1 within the rat spleen is not fully understood, research suggests its potential involvement in the regulation of immune responses. ontosight.ai Proteins located in the spleen are critical for various immune processes, including the processing and presentation of antigens to lymphocytes like T and B cells, which are fundamental steps in initiating an immune response. ontosight.ainih.gov Studies investigating the effects of certain substances on broiler chicks challenged with Salmonella Gallinarum have examined the expression levels of RSP-1 in the spleen, suggesting its potential relevance in the context of immune challenges. frontiersin.orgfrontiersin.org

Potential Role in Antigen Processing and Presentation

Given its location in the spleen and its classification as a secreted protein, RSP-1 is proposed to potentially play a role in antigen processing and presentation. ontosight.ai Antigen processing involves the degradation of antigens into smaller peptides, while antigen presentation is the display of these peptides on the surface of antigen-presenting cells (APCs) via Major Histocompatibility Complex (MHC) molecules. immunology.orglumenlearning.comlkouniv.ac.in This process is essential for the activation of T lymphocytes and the subsequent development of adaptive immunity. The spleen's architecture is specifically adapted to facilitate interactions between APCs and lymphocytes, crucial for initiating immune responses to blood-borne antigens. nih.gov While direct mechanistic details of RSP-1's involvement in this process are still being explored, its presence in this key immune organ suggests a potential contributing role.

Areas of Ongoing Elucidation in Immune System Function

The specific functions and mechanisms of Rat Spleen Protein (RSP-1) within the immune system remain areas of active research. ontosight.ai Ongoing studies aim to further elucidate its precise role in regulating immune responses and its potential interactions with other components of the immune system. Understanding the function of RSP-1 could provide valuable insights into the mechanisms underlying immune reactions and potentially identify novel targets for therapeutic interventions in immune-related diseases. ontosight.ai Research continues to explore its expression patterns under different physiological and pathological conditions to better understand its significance in immune system function. frontiersin.orgfrontiersin.org

Protein Identifiers

While PubChem CIDs are typically associated with small chemical molecules, proteins are commonly identified using databases such as UniProt. The table below lists the proteins discussed and their relevant UniProt accession numbers where available.

Protein NameOrganismUniProt AccessionPubChem CID
Radial Spoke Head Protein 9 HomologHumanQ9H1X1Not Applicable
Radial Spoke Head Protein 9 HomologMouseQ9D9V4Not Applicable
Rat Spleen Protein (RSP-1)Rattus norvegicusQ9QXN2Not Applicable

Comparative Analysis and Future Research Directions

Evolutionary Trajectories of "RSP-1" Protein Families

The evolution of protein families, including those related to RSP-1, involves processes such as gene duplication, sequence divergence, and the acquisition of new functions while potentially retaining ancestral roles. princeton.edunih.gov Studying these trajectories helps to understand how protein diversity arises and how specific functions become specialized over evolutionary time. Ancestral sequence reconstruction is a powerful tool for revealing how protein properties and energy landscapes evolve. annualreviews.orgelifesciences.org

Divergence of Molecular Mechanisms and Biological Roles

Divergence in protein families can lead to specialized molecular mechanisms and distinct biological roles. While RSP-1 in C. elegans is implicated in splicing, spermatogenesis, and growth rate control, related proteins in other organisms may have evolved to perform different, albeit related, functions. uniprot.orgcusabio.com For instance, the R-spondin family, of which human R-spondin 1 (RSP1) is a member, is involved in potentiating Wnt signaling and is crucial for processes like hematopoietic stem cell specification and cancer cell migration. axilscientific.com This highlights how proteins within a broader family can diverge significantly in their specific molecular interactions and downstream biological effects while potentially retaining some ancestral characteristics or structural features. The evolution of protein function can involve simple mechanisms, where even a few mutations can trigger the acquisition of new properties. uchicago.edu

Conservation of Structural Motifs (e.g., LRRs, J-domains, DNA binding domains) Across Functionally Distinct Proteins

Despite functional divergence, critical structural motifs are often conserved across protein families. RSP-1 contains RNA recognition motifs (RRMs), which are common RNA-binding domains. uniprot.orgstring-db.org Other proteins within related families may contain different conserved domains such as Leucine-rich Repeats (LRRs), J-domains, or DNA binding domains, depending on their specific functions. pombase.orgnih.govoup.com

LRRs: Leucine-rich repeats are known to mediate protein-protein interactions. oup.comoup.com Proteins containing LRR regions are involved in diverse functions, including hormone binding, cell adhesion, bacterial virulence, DNA repair, and signal transduction. oup.com Human and mouse RSP-1 proteins, which are involved in suppressing v-Ras transformation, are included in a cluster of LRR proteins, suggesting a potential role in Ras signal transduction. oup.com

J-domains: J-domain proteins are often involved in chaperone-based mechanisms. For example, Rsp1p in Schizosaccharomyces pombe is a J-domain protein that interacts with an hsp70 and is required for the disassembly and assembly of microtubule organizing centers. pombase.orgnih.gov

DNA binding domains: While RSP-1 is primarily an RNA-binding protein, other related proteins or interacting partners may possess DNA binding domains, reflecting diverse roles in gene regulation and nucleic acid processing. plos.org Interestingly, an RNA-binding motif (RNP-1) is conserved in the DNA-binding cold shock domain, illustrating how similar motifs can be utilized in proteins interacting with different types of nucleic acids. nih.gov

Conservation of these motifs across functionally distinct proteins underscores their fundamental importance for protein structure and interaction, providing a scaffold upon which diverse functions can evolve.

Implications for Understanding Protein Evolution and Functional Specialization

The study of RSP-1 and its related families provides crucial implications for understanding protein evolution and functional specialization. The presence of conserved domains like RRMs and LRRs in proteins with varied roles highlights the concept of modular evolution, where domains are shuffled and combined to create new proteins with novel functions. oup.com Divergence in sequence outside of these conserved domains, coupled with changes in gene regulation, can lead to the specialization of function observed in different family members. plos.org This evolutionary process is not always a long and gradual trajectory; sometimes, simple genetic changes can lead to significant functional shifts. uchicago.edu Understanding these evolutionary pathways is essential for deciphering the complex relationships between protein sequence, structure, and function across different species.

Cross-Disciplinary Methodological Advancements

Advancements in various scientific methodologies have been critical in elucidating the characteristics and functions of proteins like RSP-1 and their families.

Application of Advanced -omics Technologies (e.g., proteomics, interactomics)

Proteomics and interactomics play a vital role in identifying proteins, quantifying their abundance, and mapping their interaction networks. pax-db.orgnih.govcreative-proteomics.comnih.govcreative-proteomics.com

Proteomics: Studies using mass spectrometry-based proteomics can provide quantitative data on RSP-1 protein abundance in different tissues or conditions. pax-db.orgacs.org This helps in understanding the expression patterns and potential roles of the protein in various biological contexts.

Interactomics: Mapping the protein-protein interaction network of RSP-1 and its relatives provides insights into the molecular complexes they form and the pathways they participate in. string-db.orgnih.govcreative-proteomics.comnih.govcreative-proteomics.com Techniques like co-immunoprecipitation coupled with mass spectrometry (IP-MS) are commonly used for interactome studies. creative-proteomics.comcreative-proteomics.com For instance, studies have identified proteins interacting with RSP-1 in C. elegans, revealing its association with other proteins involved in processes like mRNA splicing. string-db.org These interactomic analyses can reveal the functional context of RSP-1 and its family members.

Structural Biology Techniques (e.g., X-ray crystallography, cryo-EM)

Structural biology techniques are indispensable for determining the three-dimensional structures of proteins, providing atomic-level details crucial for understanding their mechanisms of action and interactions. criver.comcreative-biostructure.comcreative-biostructure.comnih.govpeakproteins.com

X-ray Crystallography: This technique provides high-resolution structures of crystallized proteins, revealing the precise arrangement of atoms and the architecture of functional domains like RRMs or LRRs. criver.comcreative-biostructure.comcreative-biostructure.compeakproteins.com While obtaining suitable crystals can be challenging for some proteins or complexes, it remains a powerful tool for detailed structural analysis. criver.comcreative-biostructure.com

Cryo-EM: Cryo-electron microscopy has revolutionized structural biology, particularly for large protein complexes and membrane proteins that are difficult to crystallize. criver.comcreative-biostructure.comcreative-biostructure.comnih.govpeakproteins.com It allows visualization of proteins in near-native states and can capture different conformational states, providing dynamic insights. creative-biostructure.comnih.gov

Both X-ray crystallography and cryo-EM are complementary approaches that, often used in combination, provide a comprehensive understanding of protein structures and their roles in biological processes. creative-biostructure.comnih.gov For example, crystal structures of LRR-containing proteins have provided insights into how these domains mediate protein-protein interactions. biorxiv.org While specific high-resolution structures of C. elegans RSP-1 were not prominently found in the search results, these techniques are fundamental for future detailed characterization of RSP-1 family proteins across different species.

Computational Modeling and Bioinformatics for Functional Prediction and Network Analysis

Computational modeling and bioinformatics play a crucial role in understanding the proteins referred to as "this compound" and their related molecules. These approaches are essential for predicting protein function, analyzing interaction networks, and studying protein structure. Protein function prediction, a fundamental task in bioinformatics, has seen significant advancements through computational methods, including those utilizing protein interaction networks. arxiv.orgembopress.orgfrontiersin.org Methods range from textual analyses and the extrapolation of relationships between sequence motifs and known properties to the use of machine learning and graph-based deep learning approaches that integrate structural and functional data. arxiv.orgjmicrobiol.or.krnih.gov

Computational methods are employed to predict protein solubility based on sequence and structural properties, utilizing machine learning models trained on curated datasets. jmicrobiol.or.kr Protein structure prediction itself is a significant area within computational biology, with techniques like homology modeling used to construct 3D models based on related proteins with known structures. einsteinmed.edumedcraveonline.comyoutube.com These computational approaches provide cost-effective alternatives to labor-intensive experimental methods for structure determination. medcraveonline.com

Network analysis, particularly of protein-protein interaction (PPI) networks, is vital for understanding how proteins function in a coordinated manner within the cell. frontiersin.orgresearchgate.netplos.org Studies have explored the topological and functional properties of protein interaction networks, identifying key proteins (hubs) and potential signaling avenues. plos.org For instance, analysis of the Ras protein family network, which includes proteins related to RSU1/RSP1, has explored the relationship between protein phylogeny and their location in the interaction network, suggesting that proteins with divergent sequences might share interacting partners. oncotarget.com Computational analysis of PPI networks can aid in understanding host-pathogen interactions and identifying potential regulatory proteins. researchgate.net

The use of computational tools for analyzing PPI networks and functional enrichment is widely applied in various fields of biomedical research. researchgate.net Despite the progress, challenges remain in accurately predicting protein function based on PPI networks, partly due to data quality issues. frontiersin.org

Unresolved Questions and Emerging Research Frontiers

Despite advances in characterizing proteins associated with the "this compound" identifier, several fundamental questions remain unanswered, driving ongoing and future research.

Identification of Novel Interaction Partners and Signaling Pathways

A key area of ongoing research involves the comprehensive identification of novel interaction partners for proteins like RSU1/RSP1 and their related counterparts, such as Rap1. While interactions with Ras GTPases are known for RSU1/RSP1 and Rap1 interacts with effectors like KRIT1, the full spectrum of proteins they interact with and the precise nature of these interactions within complex cellular environments are still being explored. oup.comnih.gov Understanding these interactions is crucial for mapping the complete signaling pathways in which these proteins participate. Emerging research frontiers include the discovery of novel intracellular components within signaling pathways and the analysis of their interaction networks. wikipathways.org Elucidating these complex interaction networks is essential for a complete understanding of cellular processes. acs.org

Deeper Elucidation of Regulatory Mechanisms (e.g., post-translational modifications, epigenetic control)

The regulation of proteins associated with the "this compound" identifier is another area requiring deeper investigation. Post-translational modifications (PTMs), such as phosphorylation, ubiquitination, acetylation, glycosylation, and SUMOylation, are known to significantly impact protein function, stability, and localization. frontiersin.orgmdpi.comthermofisher.comnih.gov While PTMs are recognized as crucial regulatory mechanisms for various proteins, including transcription factors like Sp1 (mentioned in the context of PTMs), their specific roles and the interplay of different PTMs on proteins like RSU1/RSP1 or the various RSPs require further comprehensive analysis. frontiersin.orgmdpi.com

Epigenetic control, including DNA methylation and histone modifications, also plays a vital role in regulating gene expression and is linked to protein function and disease. frontiersin.orgnih.gov The extent to which epigenetic mechanisms directly or indirectly regulate the expression or activity of proteins associated with "this compound" is an emerging research frontier. Understanding the intricate network of regulatory mechanisms, including both PTMs and epigenetic control, is vital for a complete picture of how these proteins' activities are modulated in response to various cellular signals and environmental cues.

Comprehensive Mapping of Cellular Processes Regulated by Each RSP-1 Type

Given that the "this compound" identifier may refer to different proteins or isoforms, a critical unresolved question is the comprehensive mapping of the specific cellular processes regulated by each distinct type. For example, Rap1 exists as isoforms Rap1A and Rap1B, which exhibit differences in their roles, such as in endothelial cell junction formation. nih.gov RSU1/RSP1 has been linked to Ras signal transduction, growth inhibition, and differentiation. oup.commybiosource.com Radial spoke proteins (RSPs) in organisms like Tetrahymena and Plasmodium are involved in processes like sRNA biogenesis and axoneme assembly. wwu.edumalariaworld.org A complete understanding requires detailed investigations into the specific functions of each identified protein or isoform, including their involvement in processes like cell growth, differentiation, apoptosis, and signal transduction pathways. wikipedia.orgmybiosource.complos.org Precisely defining the unique contributions of each "rsp-1 type" to cellular physiology remains an active area of research.

Leveraging Organismal Diversity for Fundamental Biological Discoveries

Studying proteins associated with the "this compound" identifier across a wide range of organisms offers a powerful approach to uncover fundamental biological principles and evolutionary conservation. Comparative analyses of RSPs in diverse eukaryotes, such as Tetrahymena, Plasmodium, and trypanosomatids, have provided insights into their evolutionary conservation and their roles in essential structures like flagella and processes like sRNA biogenesis. wwu.edumalariaworld.org Similarly, comparative phosphoproteomics analyses in evolutionary divergent plants can reveal shared regulatory mechanisms and associated biological processes. nih.gov Leveraging the diversity of life allows researchers to identify conserved functions and mechanisms, as well as to explore species-specific adaptations and novel roles. This comparative approach is crucial for a holistic understanding of the biological significance of these proteins and their evolutionary history.

Q & A

Q. How was RSP-1 initially identified and characterized in Ras signaling pathways?

RSP-1 (Ras Suppressor Protein 1) was discovered using an expression cloning strategy in NIH 3T3 fibroblasts, where it suppressed v-Ras-induced transformation but not v-Mos or v-Src activity . Researchers constructed a cDNA library from CHP9CJ cells, transfected it into DT cells, and screened for colonies resistant to Ras transformation. The isolated cDNA encoded a 277-amino-acid protein with leucine-rich repeats (LRRs), homologous to yeast adenylate cyclase regulatory domains. Northern blot analysis confirmed tissue-specific expression across multiple cell lines and conservation in eukaryotes .

Q. What structural features of RSP-1 are critical for its function?

RSP-1 contains seven leucine-rich repeats (LRRs), short motifs (22–28 amino acids) that mediate protein-protein interactions . These repeats share homology with LRRs in LRRC2, a protein with tissue-restricted expression. Structural analysis suggests that these repeats enable RSP-1 to act as a scaffold or modulator in Ras signaling by binding effector proteins .

Q. What experimental models are commonly used to study RSP-1’s role in Ras suppression?

Key models include:

  • NIH 3T3 fibroblasts : Transfected with RSP-1 cDNA under a metallothionein promoter to assess Ras transformation resistance .
  • DT cells : Used for cDNA library screening to isolate RSP-1 clones .
  • Adhesion complexes : Co-immunoprecipitation studies in tumor cells reveal RSP-1’s interaction with PINCH1 and integrin-linked kinase (ILK) to regulate JNK activity and cell migration .

Advanced Research Questions

Q. How does RSP-1 interact with integrin-associated proteins like PINCH1 and ILK?

RSP-1 binds the LIM5 domain of PINCH1, forming a ternary complex with ILK that regulates cell adhesion and migration. Ras activation modulates this complex, influencing JNK signaling and epithelial cell dynamics . Mutational studies disrupting the RSP-1-PINCH1 interaction impair adhesion-related functions, highlighting its role in mechanotransduction .

Q. Are there discrepancies in RSP-1’s functional roles across cellular contexts?

Yes. While RSP-1 suppresses Ras transformation in fibroblasts , it exhibits context-dependent behavior in tumor cells. For example:

  • In gliomas, an alternatively spliced RSP-1 isoform is uniquely expressed and may contribute to tumor progression .
  • RSP-1’s interaction with PINCH1 enhances cell migration in some contexts but inhibits it in others, depending on Ras activation status .

Q. What methodological challenges arise when studying RSP-1’s leucine-rich repeats?

  • Structural ambiguity : LRRs are prone to conformational changes, complicating crystallography or NMR studies. Circular dichroism (CD) and mutagenesis are used to infer secondary structure contributions .
  • Functional redundancy : Overlapping roles with other LRR proteins (e.g., LRRC2) require knockdown/knockout models to isolate RSP-1-specific effects .

Q. How do alternative splicing events impact RSP-1’s function in disease?

Alternative splicing generates RSP-1 isoforms with divergent C-terminal domains. In gliomas, a tumor-specific splice variant lacks the Ras-suppressive domain, potentially conferring oncogenic properties . Isoform-specific antibodies (e.g., Anti-RSU1) and RT-PCR are critical for distinguishing these variants .

Q. How can researchers resolve contradictions in RSP-1’s reported activities?

  • Comparative assays : Use identical cell lines and Ras activation methods (e.g., v-Ras vs. H-RasG12V) to minimize variability .
  • Proteomic mapping : Combine co-IP with mass spectrometry to identify context-dependent interaction partners .
  • Structural modeling : Predict LRR interaction surfaces using tools like RCSB PDB’s sequence-cluster services .

Methodological Resources

  • Structural analysis : Use RCSB PDB’s tabular report service to compare RSP-1’s LRRs with homologous domains .
  • Antibody validation : Anti-RSU1 antibodies (cross-reactive with RSP-1) should be validated via Western blot in knockout models .
  • Data repositories : Deposit sequence variants in GenBank and functional data in UniProtKB for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.